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Foundational

An In-depth Technical Guide to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. As a molecule combining the pharmacologically significant pyrrolidine ring with the vers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. As a molecule combining the pharmacologically significant pyrrolidine ring with the versatile 4-nitropyrazole scaffold, it represents a promising, albeit underexplored, candidate for further investigation in medicinal chemistry. This document outlines its chemical identifiers, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological significance and applications for researchers, scientists, and drug development professionals.

While a specific CAS number for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is not publicly cataloged, indicating its novelty, this guide builds upon the well-established chemistry of its constituent moieties to provide a robust theoretical and practical framework for its study.

Chemical Identity and Structural Scaffolds

The core structure of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a unique amalgamation of two key heterocyclic systems. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also widely utilized by medicinal chemists to explore three-dimensional chemical space and enhance molecular properties.

Key identifiers for the foundational and closely related structures are provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight
4-Nitro-1H-pyrazole 2075-46-9C₃H₃N₃O₂113.07 g/mol
3-Nitro-1H-pyrazole 26621-44-3C₃H₃N₃O₂113.07 g/mol
4-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 1000688-81-2C₇H₁₃Cl₂N₃210.10 g/mol
4-Nitro-1H-pyrazole-3-carboxylic acid 5334-40-7C₄H₃N₃O₄157.08 g/mol

Proposed Synthesis Pathway

A direct, documented synthesis for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is not available in current literature. However, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of substituted nitropyrazoles.[2][3] The proposed pathway involves a multi-step process commencing with the construction of a suitably protected pyrrolidinyl-substituted pyrazole, followed by a regioselective nitration.

A key strategic consideration is the protection of the pyrrolidine nitrogen to prevent side reactions during the pyrazole ring formation and subsequent nitration. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.

The proposed workflow is depicted below:

Synthesis_Workflow Proposed Synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole cluster_0 Step 1: Pyrrolidine Protection cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Regioselective Nitration cluster_3 Step 4: Deprotection A 3-Oxopyrrolidine B Boc-protected 3-oxopyrrolidine A->B (Boc)2O, Base C Condensation with DMF-DMA B->C D Protected 3-(pyrrolidinyl)pyrazole intermediate C->D Hydrazine F Protected 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole D->F Nitration E Nitrating Agent (e.g., HNO3/H2SO4) H Final Product: 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole F->H Boc Removal G Acidic Conditions (e.g., TFA or HCl)

Caption: Proposed multi-step synthesis workflow.

Experimental Protocol (Hypothetical)
  • Protection of 3-Oxopyrrolidine: 3-Oxopyrrolidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.

  • Formation of Enaminone: The protected keto-pyrrolidine is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone intermediate.

  • Cyclization to Pyrazole: The enaminone intermediate is cyclized with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the Boc-protected 3-(pyrrolidin-3-yl)-1H-pyrazole.

  • Nitration: The protected pyrazole is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) would be a standard condition to attempt the regioselective introduction of a nitro group at the 4-position of the pyrazole ring.[2] The electron-donating nature of the C-linked pyrrolidine should direct the nitration to the adjacent C4 position.

  • Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the target compound, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole.

Physicochemical and Spectroscopic Profile

The exact physicochemical properties of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole would need to be determined experimentally. However, we can predict certain characteristics based on its structure and known data from related compounds.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₇H₁₀N₄O₂Based on the chemical structure.
Molecular Weight 198.18 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to brown solid.Nitrated aromatic compounds are often colored.
Melting Point Expected to be higher than 4-nitropyrazole (160-164 °C) due to increased molecular weight and potential for hydrogen bonding.General trend for substituted aromatic compounds.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water and nonpolar solvents.The presence of polar functional groups (nitro, amine, pyrazole N-H) suggests this solubility profile.
pKa The pyrazole N-H is expected to be acidic, while the pyrrolidine N-H will be basic.The nitro group will increase the acidity of the pyrazole N-H compared to unsubstituted pyrazole.
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum would be complex but should feature distinct signals for the pyrazole C-H proton (likely a singlet in the aromatic region), and multiplets for the pyrrolidine ring protons. The N-H protons of both the pyrazole and pyrrolidine rings would likely appear as broad singlets.

  • ¹³C NMR: Signals for the pyrazole ring carbons would be observed in the aromatic region, with the carbon bearing the nitro group shifted downfield. The pyrrolidine carbons would appear in the aliphatic region.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching (for both rings), C-H stretching (aromatic and aliphatic), and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 198.18. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrrolidine ring.

Potential Biological Activity and Applications

The combination of the 4-nitropyrazole and pyrrolidine scaffolds suggests several potential avenues for biological activity, making this molecule a person of interest for drug discovery programs.

  • Kinase Inhibition: Many pyrazole-containing compounds are known kinase inhibitors. The pyrrolidine moiety can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern could be explored for activity against targets in oncology and inflammatory diseases.

  • Antibacterial and Antifungal Agents: Both pyrazole and pyrrolidine derivatives have been reported to possess antimicrobial properties.[1][4] The electron-withdrawing nature of the nitro group could modulate the electronic properties of the pyrazole ring, potentially enhancing its interaction with microbial targets.

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in CNS-active compounds. Depending on its ability to cross the blood-brain barrier, derivatives of this scaffold could be investigated for neurological applications.

The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor, a common mode of action for pyrazole-based drugs.

Kinase_Inhibition Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling cluster_inhibition Drug Action ATP ATP Kinase Kinase (e.g., Tyrosine Kinase) ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Molecule 4-nitro-3-(pyrrolidin-3-yl) -1H-pyrazole Molecule->Kinase Competitive Inhibition

Caption: Potential mechanism as a kinase inhibitor.

Safety and Handling

While specific toxicity data for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is unavailable, it should be handled with the care appropriate for a novel chemical entity and a nitrated aromatic compound.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Hazard Class: Based on the 4-nitropyrazole scaffold, it should be considered potentially harmful if swallowed (Acute Toxicity, Oral) and could cause serious eye damage.[5]

  • Thermal Stability: Nitrated heterocyclic compounds can be energetic and may decompose exothermically at elevated temperatures. Avoid excessive heating unless part of a controlled reaction.

Conclusion

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole stands as a novel compound with significant potential, bridging the gap between the established pharmacological profiles of pyrazoles and pyrrolidines. While experimental data remains to be generated, this guide provides a solid theoretical foundation for its synthesis, characterization, and exploration in drug discovery and medicinal chemistry. Its unique structural features warrant further investigation to unlock its potential as a lead compound for a new generation of therapeutics.

References

  • European Chemicals Agency (ECHA). (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Russian Chemical Bulletin, 71(11), 2345-2354.
  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Retrieved from [Link]

  • Deng, M., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4948.
  • Zapata, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.

  • PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]

  • Kumar, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-9.
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,4,5-trinitropyrazole. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-nitro-1h-pyrazole-3-carboxylic acid (C4H3N3O4). Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Physicochemical Properties, Synthesis, and Potential Applications

Introduction Heterocyclic compounds containing the pyrazole scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole nucleus is a key pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds containing the pyrazole scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole nucleus is a key pharmacophore found in several clinically approved drugs.[1] The introduction of various substituents onto the pyrazole ring allows for the modulation of its biological and physicochemical properties. This guide focuses on the specific substituted pyrazole, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, providing a comprehensive overview of its molecular characteristics, a plausible synthetic approach, and its potential applications in drug discovery and development. The presence of a nitro group, a strong electron-withdrawing group, and a pyrrolidine moiety suggests that this compound may exhibit unique biological activities worth exploring.

Physicochemical Properties

The fundamental molecular properties of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole are crucial for its characterization, handling, and development as a potential therapeutic agent.

Molecular Formula and Weight

Based on the chemical structure, which consists of a pyrazole ring (C₃H₄N₂), a nitro group (NO₂) at the 4-position, and a pyrrolidin-3-yl group (C₄H₈N) at the 3-position, the molecular formula can be determined. The linkage of these moieties results in the loss of three hydrogen atoms.

  • Pyrazole: C₃H₄N₂

  • Pyrrolidine: C₄H₉N

  • Nitro group: NO₂

Combining these and accounting for the loss of hydrogen atoms for substitution, the molecular formula is C₇H₁₀N₄O₂ .

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:

  • Carbon (C): 7 x 12.011 = 84.077 g/mol

  • Hydrogen (H): 10 x 1.008 = 10.080 g/mol

  • Nitrogen (N): 4 x 14.007 = 56.028 g/mol

  • Oxygen (O): 2 x 15.999 = 31.998 g/mol

The calculated molecular weight is 198.18 g/mol .

Data Summary Table
PropertyValueSource
Molecular Formula C₇H₁₀N₄O₂Deduced from structure
Molecular Weight 198.18 g/mol Calculated
Parent Compound (4-Nitro-1H-pyrazole) Molecular Weight: 113.07 g/mol [2][3]
Parent Compound (4-(pyrrolidin-3-yl)-1H-pyrazole) Molecular Formula: C₇H₁₁N₃[4][5]

Synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the formation of the substituted pyrazole ring as a key step, followed by functional group manipulations if necessary. The target molecule can be disconnected at the pyrazole ring-forming bond.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general pyrazole synthesis methodologies.[6]

  • Protection of the Pyrrolidine Nitrogen:

    • To a solution of 3-oxopyrrolidine in a suitable solvent such as dichloromethane, add a nitrogen-protecting group, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-3-oxopyrrolidine.

  • Formation of the 1,3-Dicarbonyl Precursor:

    • The protected 3-oxopyrrolidine can be reacted with a suitable reagent to introduce the second carbonyl functionality or its equivalent. A Claisen condensation-type reaction could be employed.

  • Cyclocondensation to form the Pyrazole Ring:

    • The resulting 1,3-dicarbonyl precursor is then reacted with hydrazine hydrate in a solvent like ethanol.

    • The reaction mixture is typically heated under reflux to drive the cyclization.

    • Upon completion, the solvent is removed, and the crude product is purified to yield N-Boc-3-(1H-pyrazol-3-yl)pyrrolidine.

  • Nitration of the Pyrazole Ring:

    • The protected pyrazole derivative is subjected to nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions must be carefully controlled to favor the formation of the 4-nitro isomer.[7]

    • The reaction is typically carried out at low temperatures.

  • Deprotection of the Pyrrolidine Nitrogen:

    • The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane.

    • After the removal of the protecting group, the final product, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, is isolated and purified.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Oxopyrrolidine Step1 Nitrogen Protection (e.g., Boc₂O) Start->Step1 Intermediate1 N-Boc-3-oxopyrrolidine Step1->Intermediate1 Step2 Formation of 1,3-Dicarbonyl Precursor Intermediate1->Step2 Intermediate2 Protected 1,3-Dicarbonyl Pyrrolidine Step2->Intermediate2 Step3 Cyclocondensation with Hydrazine Intermediate2->Step3 Intermediate3 N-Boc-3-(1H-pyrazol-3-yl)pyrrolidine Step3->Intermediate3 Step4 Nitration (HNO₃/H₂SO₄) Intermediate3->Step4 Intermediate4 N-Boc-4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Step4->Intermediate4 Step5 Deprotection (e.g., TFA) Intermediate4->Step5 End 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Step5->End

Caption: Proposed synthesis workflow for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole.

Potential Applications in Drug Development

The structural features of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole suggest several potential applications in drug discovery and development. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][8]

As an Anticancer Agent

The pyrazole scaffold is present in numerous compounds with demonstrated anticancer activity.[9] The introduction of a nitro group can sometimes enhance the cytotoxic effects of a molecule. The pyrrolidine ring can influence the compound's solubility, pharmacokinetic properties, and binding to biological targets. Therefore, it is plausible that 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole could be investigated as a potential anticancer agent.

As an Anti-inflammatory Agent

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern on the pyrazole ring is critical for its anti-inflammatory activity.

As an Antimicrobial Agent

Substituted pyrazoles have also been explored for their antimicrobial properties. The combination of the pyrazole, nitro, and pyrrolidine moieties could lead to a compound with activity against various bacterial or fungal strains.

Conclusion

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a novel chemical entity with potential for applications in medicinal chemistry. This guide has provided a detailed overview of its deduced molecular formula and calculated molecular weight, a plausible synthetic strategy, and its potential therapeutic applications based on the known activities of related pyrazole-containing compounds. Further experimental studies are necessary to confirm its synthesis, fully characterize its physicochemical properties, and evaluate its biological activity in various in vitro and in vivo models. The insights provided in this guide aim to serve as a valuable resource for researchers interested in the design and development of new pyrazole-based therapeutic agents.

References

  • 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | C7H13Cl2N3 | CID 67187229. PubChem. [Link]

  • R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole. PubChem. [Link]

  • Synthesis of Novel 4-(3-nitro-2H-chromen-2-yl)-1,3- diphenyl-1H-pyrazole analogues. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. MDPI. [Link]

  • 4-(pyrrolidin-3-yl)-1h-pyrazole dihydrochloride. PubChemLite. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. ResearchGate. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

Sources

Foundational

Solubility of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole in DMSO and methanol

An In-Depth Technical Guide to Determining the Solubility of 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole in DMSO and Methanol Abstract The solubility of a drug candidate is a critical physicochemical parameter that profoundl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole in DMSO and Methanol

Abstract

The solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for determining the solubility of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, a novel heterocyclic compound with potential therapeutic applications, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for accurate solubility assessment. We will explore the nuances of both kinetic and thermodynamic solubility, providing a robust methodology for generating reliable and reproducible data essential for advancing drug discovery programs.

Introduction: The Paramount Importance of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" remains a fundamental tenet. Poor solubility is a major hurdle, with estimates suggesting that up to 40% of approved drugs and as high as 90% of drugs in the development pipeline are poorly soluble.[4] This challenge can lead to diminished bioavailability, erratic absorption, and an increased risk of late-stage development failures, resulting in significant financial and temporal setbacks.[4][5] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine measurement but a critical step in risk mitigation and candidate selection.[3][5]

This guide focuses on 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, a compound of interest due to its pyrazole core, a scaffold present in numerous approved drugs. The nitro group and the pyrrolidine substituent introduce specific electronic and steric features that will influence its interaction with different solvents. Understanding its solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (methanol) provides a foundational understanding of its behavior in various formulation and biological contexts.

Characterization of Solute and Solvents

A thorough understanding of the molecular properties of both the solute and the solvents is essential for interpreting solubility data.

The Solute: 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its constituent parts.

  • Structure: The molecule consists of a pyrazole ring, which is aromatic and contains two nitrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor.[6] The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the acidity of the pyrazole N-H and participate in dipole-dipole interactions.[7] The pyrrolidine ring is a saturated heterocycle containing a secondary amine, which is a hydrogen bond donor and acceptor.

  • Predicted Physicochemical Properties:

    • Polarity: The presence of multiple nitrogen and oxygen atoms suggests the molecule is polar.

    • Hydrogen Bonding: The N-H groups on both the pyrazole and pyrrolidine rings are hydrogen bond donors, while the nitrogen atoms and the oxygen atoms of the nitro group are hydrogen bond acceptors.

    • Ionization: The pyrazole ring and the pyrrolidine nitrogen can be protonated, meaning the compound's solubility will likely be pH-dependent.

The Solvents: DMSO and Methanol

The choice of DMSO and methanol allows for the evaluation of solubility in two distinct chemical environments.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Formula (CH₃)₂SOCH₃OH
Type Polar Aprotic[8][9]Polar Protic
Boiling Point 189 °C[9][10]64.7 °C[11]
Dielectric Constant 47.232.7
Key Features Excellent solvent for a wide range of polar and nonpolar compounds.[9] Strong hydrogen bond acceptor. High boiling point can make sample recovery difficult.[9]Can act as both a hydrogen bond donor and acceptor. Volatile and easily removed.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solid and solution phases are in equilibrium.[12] This value is independent of the experimental method, provided equilibrium has been reached. It is the gold standard for understanding a compound's intrinsic solubility.

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solution (like DMSO), precipitates when added to an aqueous buffer.[3][13] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[12][14] Kinetic solubility is a high-throughput method widely used in early drug discovery for screening large numbers of compounds.[15]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards G HPLC Analysis A->G B Add Excess Solid to Vial C Add Solvent B->C D Equilibrate (Shake for 24-48h) C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Concentration G->H

Sources

Exploratory

Technical Guide: pKa Profiling of Pyrrolidine Nitrogen in Nitro-Pyrazole Derivatives

This technical guide provides a comprehensive analysis of the physicochemical behavior of pyrrolidine nitrogen within nitro-pyrazole scaffolds. It is structured to serve as a reference for medicinal chemists optimizing A...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical behavior of pyrrolidine nitrogen within nitro-pyrazole scaffolds. It is structured to serve as a reference for medicinal chemists optimizing ADME properties.

Executive Summary

The incorporation of pyrrolidine moieties into nitro-pyrazole scaffolds is a prevalent strategy in medicinal chemistry to modulate solubility, lipophilicity (


), and target binding affinity. However, the basicity (

) of the pyrrolidine nitrogen is drastically influenced by its connectivity to the electron-deficient nitro-pyrazole core.

Understanding these shifts is critical because:

  • Solubility: A

    
     drop below physiological pH (7.4) neutralizes the molecule, potentially crashing solubility.
    
  • Permeability: Neutral species permeate membranes more effectively, but excessive lipophilicity can lead to metabolic clearance issues.

  • hERG Liability: High basicity (

    
    ) is often correlated with hERG channel blockage; reducing basicity via electron-withdrawing groups (EWGs) like nitro-pyrazoles can mitigate cardiotoxicity.
    

This guide categorizes these derivatives by connectivity, predicts


 shifts using Hammett principles, and details robust experimental protocols for validation.

Theoretical Framework & Structural Classification

The basicity of the pyrrolidine nitrogen depends entirely on whether it is attached directly to the aromatic ring (N-aryl) or separated by a linker (N-alkyl).

Class A: Direct Attachment (N-Heteroaryl Systems)

Structure: Pyrrolidine nitrogen directly bonded to a carbon on the nitro-pyrazole ring. Mechanistic Insight: The pyrrolidine nitrogen lone pair participates in the aromatic


-system (resonance). The nitro group (strong 

and

effect) and the pyrazole ring (electron-deficient) act synergistically to delocalize this lone pair.
  • Result: The nitrogen loses

    
     character, becoming planar (
    
    
    
    -like). The conjugate acid is highly destabilized.
  • Expected

    
    : 0.5 – 3.0  (Very Weak Base).
    
Class B: Linker Attachment (N-Alkyl Systems)

Structure: Pyrrolidine nitrogen separated from the ring by a methylene (


) or ethylene linker.
Mechanistic Insight:  Resonance is broken. The nitro-pyrazole exerts only a through-bond inductive effect (

).
  • Result: The nitrogen retains

    
     character.[1][2]
    
  • Expected

    
    : 8.0 – 9.5  (Moderately Strong Base).
    
Visualization of Electronic Effects

The following diagram illustrates the electron density flow that suppresses basicity in Class A derivatives.

G Pyrrolidine Pyrrolidine Nitrogen (Lone Pair Source) Pyrazole Pyrazole Core (Electron Deficient) Pyrrolidine->Pyrazole Resonance (+M) pKa_Result Resulting pKa (0.5 - 3.0) Pyrrolidine->pKa_Result Lone Pair Unavailable Pyrazole->Pyrrolidine Inductive (-I) Nitro Nitro Group (-NO2) (Strong EWG) Pyrazole->Nitro Conjugation Nitro->Pyrazole Inductive (-I) Nitro->pKa_Result Destabilizes Cation

Caption: Figure 1.[3] Electronic deactivation pathway in N-(nitropyrazolyl)pyrrolidines. Red dashed lines indicate resonance delocalization which is the primary driver of basicity suppression.

Quantitative Data Analysis

The table below synthesizes literature data for structural analogs to bracket the expected


 values for nitro-pyrazole derivatives.
Compound ClassRepresentative StructureElectronic EnvironmentExperimental

(Approx)
Solubility Implications (pH 7.4)
Reference PyrrolidineAliphatic amine (

)
11.3 Fully Ionized (Soluble)
Analog 1 N-PhenylpyrrolidineAniline-like resonance4.8 Neutral (High Permeability)
Analog 2 1-(4-Nitrophenyl)pyrrolidineStrong EWG (-M, -I) on phenyl~2.5 Neutral (Poor Solubility)
Target Class A 1-(4-Nitro-1H-pyrazol-3-yl)pyrrolidine Heteroaromatic EWG + Nitro 1.5 – 2.5 Neutral / Aggregation Risk
Target Class B 1-((4-Nitro-1H-pyrazol-1-yl)methyl)pyrrolidine Inductive effect only 8.5 – 9.2 Partially Ionized

Key Takeaway: Direct attachment of pyrrolidine to a nitro-pyrazole ring renders the nitrogen non-basic at physiological pH. It will not protonate to form a salt, which may necessitate formulation strategies (e.g., cosolvents, amorphous solid dispersions) rather than simple salt formation.

Experimental Protocols

For these specific derivatives, standard potentiometric titration often fails due to low solubility and low


 values. The following Spectrophotometric (UV-Metric) Titration  protocol is the gold standard for this application.
Protocol: UV-Metric Determination of Low

Objective: Determine


 values < 3.0 where glass electrodes are unreliable.
Principle:  The UV absorbance spectrum of the neutral base differs from that of the protonated cation due to the disruption of conjugation upon protonation.
Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve 1 mg of the nitro-pyrazole derivative in 100% DMSO (to ensure initial solubility).

    • Prepare a "Titrant A" (0.1 M HCl) and "Titrant B" (0.1 M NaOH).

  • Sample Solution:

    • Dilute the DMSO stock into a quartz cuvette containing water/methanol (co-solvent is often needed, e.g., 20% MeOH) to achieve a concentration of ~50 µM.

    • Note: Ensure the final organic solvent content is constant to correct the dielectric constant later (Yasuda-Shedlovsky extrapolation).

  • Titration Loop:

    • Adjust pH to ~1.0 using HCl.

    • Measure UV-Vis spectrum (200–500 nm).

    • Incrementally increase pH by 0.2 units using NaOH.

    • Record spectrum at each step until pH ~ 7.0.

  • Data Processing:

    • Identify the

      
       shift. For nitro-pyrazoles, the Charge Transfer (CT)  band involving the nitro group will typically hypsochromic shift (blue shift) upon protonation of the pyrrolidine nitrogen.
      
    • Plot Absorbance vs. pH at

      
      .
      
    • Fit data to the Henderson-Hasselbalch equation to extract

      
      .
      

Workflow Start Compound Synthesis Solubility_Check Solubility Screen (Is it >10 µM in water?) Start->Solubility_Check Method_Select Select Method Solubility_Check->Method_Select Potentiometric Potentiometric Titration (Standard) Method_Select->Potentiometric High Sol & pKa > 3 UV_Metric UV-Metric Titration (For Low pKa / Low Sol) Method_Select->UV_Metric Low Sol or pKa < 3 Result Report pKa & LogD Profile Potentiometric->Result Cosolvent Cosolvent Extrapolation (Yasuda-Shedlovsky) UV_Metric->Cosolvent If MeOH used Cosolvent->Result

Caption: Figure 2. Decision tree for experimental pKa determination of nitro-pyrazole derivatives.

Implications for Drug Design

Solubility & Formulation
  • Class A (Direct): Since

    
    , the molecule is neutral in the stomach (pH 1.5) and intestine (pH 6.5). Salt formation (e.g., HCl salt) is likely unstable due to hydrolysis (the "salt" will revert to free base and acid in water).
    
    • Recommendation: Use amorphous solid dispersions (ASD) or lipid-based formulations.

  • Class B (Linker):

    
    . The molecule is positively charged in the GI tract.
    
    • Recommendation: Standard salt forms (Hydrochloride, Fumarate) will significantly boost solubility.

hERG Safety
  • Basic amines (

    
    ) are a primary pharmacophore for hERG blocking (QTc prolongation).
    
  • Class A derivatives effectively "mask" this basicity, potentially reducing hERG liability compared to their Class B counterparts.

References

  • Basicity of Heterocycles

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[4][5][6]

    • Source: Alfa Chemistry.[7]

  • Nitro-Pyrazole Properties

    • Title: Synthesis and Characterization of Azido- and Nitr
    • Source: MDPI (Molecules).
    • URL:[Link]

  • pKa Determination Methodology

    • Title: Acidity-Basicity D
    • Source: University of Tartu (Chair of Analytical Chemistry).
    • URL:[Link]

  • Hammett Constants & Electronic Effects

    • Title: Hammett Equation and Substituent Constants.[8][9][10]

    • Source: Organic Chemistry Data.[6]

    • URL:[Link]

  • Structural Analog Data

    • Title: 1-(4-Nitrophenyl)pyrrolidine Properties.[11][12]

    • Source: ChemScene.

Sources

Foundational

An In-depth Technical Guide on the Tautomerism of 3-Substituted-4-Nitro-1H-Pyrazole Scaffolds

Abstract The 3-substituted-4-nitro-1H-pyrazole scaffold is a crucial pharmacophore in modern drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2][3] A profound understanding of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-substituted-4-nitro-1H-pyrazole scaffold is a crucial pharmacophore in modern drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2][3] A profound understanding of the tautomeric behavior of this heterocyclic system is paramount for rational drug design, as the predominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and ultimately its interaction with biological targets. This technical guide provides a comprehensive exploration of the annular tautomerism in 3-substituted-4-nitro-1H-pyrazoles, synthesizing theoretical principles with practical experimental and computational methodologies. We will delve into the structural nuances of the possible tautomers, the key factors governing their equilibrium, and the state-of-the-art techniques for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile chemical scaffold.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] A key characteristic of N-unsubstituted pyrazoles is their ability to undergo annular tautomerism, a prototropic phenomenon involving the migration of a proton between the two ring nitrogen atoms (N1 and N2).[5] This dynamic equilibrium results in the coexistence of two or more tautomeric forms, which, while structurally similar, are distinct chemical entities with unique properties.

The introduction of a strongly electron-withdrawing nitro group at the C4 position significantly influences the electronic distribution within the pyrazole ring, thereby impacting the tautomeric preference. Furthermore, the nature of the substituent at the C3 position adds another layer of complexity, creating a delicate interplay of electronic and steric effects that fine-tunes the tautomeric equilibrium. For drug development professionals, a precise understanding of which tautomer predominates under physiological conditions is critical, as it directly affects receptor binding, membrane permeability, and metabolic stability.[5]

The Tautomeric Landscape of 3-Substituted-4-Nitro-1H-Pyrazoles

For a 3-substituted-4-nitro-1H-pyrazole, the primary tautomeric equilibrium exists between the 1,3- and 1,5-disubstituted forms, often referred to as the 3-substituted and 5-substituted tautomers, respectively.

Caption: Annular tautomerism in 3-substituted-4-nitro-1H-pyrazoles.

The position of this equilibrium is not static; it is a dynamic process influenced by a confluence of factors.

Governing Factors of Tautomeric Equilibrium
2.1.1. Electronic Effects of the C3-Substituent

The electronic nature of the substituent at the C3 position is a primary determinant of the tautomeric preference.[5][6]

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, amino, or hydroxyl groups tend to stabilize the tautomer where the substituent is at the C3 position. This is because the EDG increases the electron density on the adjacent nitrogen (N2), making it more basic and a more favorable site for protonation.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like cyano, carboxyl, or trifluoromethyl groups at the C3 position generally favor the 5-substituted tautomer.[7] These groups decrease the basicity of the adjacent N2 atom, thereby favoring protonation at the more distant N1.

The strongly electron-withdrawing nitro group at C4 amplifies these effects by further polarizing the pyrazole ring.

2.1.2. Solvent Effects

The surrounding solvent environment plays a crucial role in stabilizing one tautomer over the other.[7][8]

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H and the nitro group of the pyrazole. The extent of this stabilization can differ between the two tautomers depending on their respective dipole moments and hydrogen bonding capabilities.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can also influence the equilibrium based on their polarity and ability to solvate the different tautomers.[9]

  • Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding and self-association of the pyrazole molecules can become significant factors.[10]

2.1.3. pH and Temperature

The pH of the medium can significantly shift the tautomeric equilibrium, particularly for substituents with acidic or basic functionalities.[11] Protonation or deprotonation of the substituent can alter its electronic nature and, consequently, the preferred tautomeric form. Temperature also influences the equilibrium, with the direction of the shift governed by the enthalpy and entropy differences between the tautomers.[7]

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of 3-substituted-4-nitro-1H-pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[12]

  • ¹H and ¹³C NMR: In cases of slow proton exchange on the NMR timescale (often achieved at low temperatures), distinct signals for each tautomer can be observed, allowing for the determination of the equilibrium constant by integrating the respective signals.[10][13] For fast exchange, time-averaged signals are observed, and the chemical shifts can provide insights into the predominant tautomer.[8]

  • ¹⁵N NMR: This technique is particularly informative as it directly probes the nitrogen atoms involved in the tautomeric equilibrium. The chemical shifts of the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens are significantly different for each tautomer.[14]

Protocol: Variable Temperature (VT) NMR for Tautomer Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 3-substituted-4-nitro-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20°C and acquire a spectrum at each temperature. Observe for the broadening and eventual splitting of signals, which indicates the slowing of the tautomeric exchange.

  • High-Temperature Spectra: Increase the temperature above room temperature in increments. Observe for the coalescence and sharpening of signals, indicating a fast exchange regime.

  • Data Analysis: At a temperature where the exchange is slow, integrate the signals corresponding to each tautomer to determine the equilibrium constant (KT).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and the location of the hydrogen atom on one of the nitrogen atoms, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[10][15]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as definitive as NMR or X-ray crystallography, IR and UV-Vis spectroscopy can provide supporting evidence for the predominant tautomer. The N-H stretching frequency in the IR spectrum can differ between tautomers. Similarly, the λmax in the UV-Vis spectrum can be sensitive to the electronic structure of the predominant tautomer.[7]

Computational Modeling of Tautomeric Equilibrium

In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the factors governing tautomerism.[7]

Protocol: DFT Calculation of Tautomer Stabilities
  • Structure Generation: Build the 3D structures of both the 3-substituted and 5-substituted tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.[7]

  • Solvent Effects: Incorporate the effect of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the solution-phase environment.[7]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference can be used to calculate a theoretical equilibrium constant.

DFT_Workflow start Start: Define Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermo data) geom_opt->freq_calc solvent_model Incorporate Solvent Model (e.g., PCM) freq_calc->solvent_model energy_analysis Compare Gibbs Free Energies (ΔG) (ΔG = G_tautomer2 - G_tautomer1) solvent_model->energy_analysis end End: Predict Predominant Tautomer and Equilibrium Constant (K_T) energy_analysis->end

Caption: A generalized workflow for DFT analysis of pyrazole tautomerism.

Case Study: The Influence of Amino and Carboxylate Groups

Let's consider the tautomerism of 3-amino-4-nitro-1H-pyrazole and 3-carboxy-4-nitro-1H-pyrazole to illustrate the principles discussed.

Substituent at C3Electronic NaturePredicted Predominant TautomerRationale
-NH₂Electron-Donating3-Amino-4-nitro-1H-pyrazoleThe amino group increases the basicity of the adjacent N2, favoring protonation at this position.[5]
-COOHElectron-Withdrawing5-Carboxy-4-nitro-1H-pyrazoleThe carboxyl group decreases the basicity of the adjacent N2, making the more distant N1 the preferred site for the proton.[6]

These predictions can be experimentally verified and quantified using the NMR and computational methods outlined above.

Implications for Drug Design and Development

The tautomeric state of a 3-substituted-4-nitro-1H-pyrazole derivative has profound consequences in a medicinal chemistry context:

  • Receptor Recognition: Tautomers present different hydrogen bond donor and acceptor patterns. A receptor's binding pocket may exhibit high affinity for one tautomer but not the other.[5]

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as pKa, lipophilicity (logP), and solubility.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims.

Therefore, a thorough characterization of the tautomeric behavior of any new pyrazole-based drug candidate is not merely an academic exercise but a critical step in the drug development pipeline.

Conclusion

The tautomerism of 3-substituted-4-nitro-1H-pyrazole scaffolds is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive understanding and control of this tautomeric equilibrium are essential for the rational design of novel therapeutics. By employing a synergistic approach that combines high-resolution spectroscopic techniques, X-ray crystallography, and robust computational modeling, researchers can elucidate the predominant tautomeric forms and leverage this knowledge to optimize the pharmacological profile of this important class of molecules.

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19). Molecules.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025, August 5). ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). National Center for Biotechnology Information.
  • Tautomerism in substituted 3-aminopyrazoles. Benchchem.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018, January 9). MDPI.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. Benchchem.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022, August 11).
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - Semantic Scholar. (2019, July 19).
  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023, March 22). MDPI.
  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.

Sources

Exploratory

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: A High-Fsp³ Scaffold for Kinase &amp; PPI Targeting

Topic: 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole as a Fragment for Drug Discovery Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Fragment-Based Drug Discovery (FBDD) Specialists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole as a Fragment for Drug Discovery Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Fragment-Based Drug Discovery (FBDD) Specialists

Executive Summary: The "Escape from Flatland"

In the modern Fragment-Based Drug Discovery (FBDD) landscape, the industry is shifting away from purely aromatic, planar fragments ("flatland") toward scaffolds with higher saturation (Fsp³) and defined chirality.

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole represents a premier "3D-rich" fragment. It combines a privileged heteroaromatic binding motif (pyrazole) with a solubilizing, vector-rich saturated ring (pyrrolidine). While the nitro group acts as a distinct electronic probe, its primary utility lies as a latent synthetic handle —a masked amine precursor that enables rapid elaboration into 4-aminopyrazole kinase inhibitors.

Key Physicochemical Profile
PropertyValue (Approx.)Significance
MW ~182.18 DaIdeal for fragment growth (<300 Da rule).
cLogP -0.5 to 0.2High water solubility; low lipophilicity risk.
TPSA ~85 ŲPolar enough for specific interactions, permeable.
Fsp³ 0.57High saturation; accesses 3D chemical space.
H-Bond Donors 2 (Pyrazole NH, Pyrrolidine NH)Critical for hinge binding or solvent interaction.
H-Bond Acceptors 3 (Nitro O, Pyrazole N, Pyrrolidine N)Versatile interaction profile.

Structural Analysis & Pharmacophore

This fragment is not a single binding unit but a tripartite system. Understanding the causality of each component is essential for rational design.

The Pyrazole Core (The Anchor)
  • Role: Acts as the primary binding anchor. In kinase discovery, the pyrazole NH and N often form a bidentate H-bond interaction with the hinge region (e.g., ATP-binding site).

  • Tautomerism: The 1H-pyrazole exists in equilibrium between the 3- and 5-isomers. This adaptability allows the fragment to optimize its orientation within the binding pocket.

The Pyrrolidine Ring (The Vector)
  • Chirality: The C3-connection creates a chiral center. Enantiopure libraries (R vs. S) allow for probing stereoselective pockets, a key advantage over achiral piperazines or benzenes.

  • Solubility: The secondary amine (pKa ~9-10) is protonated at physiological pH, dramatically improving solubility—a common bottleneck in FBDD.

  • Growth Vector: The pyrrolidine nitrogen is a "solvent-facing" vector, ideal for attaching solubilizing groups or exploring adjacent sub-pockets via reductive amination or amidation.

The 4-Nitro Group (The Warhead Precursor)
  • Electronic Probe: As a strong electron-withdrawing group (EWG), it acidifies the pyrazole NH (pKa lowering), potentially strengthening H-bond donor capability.

  • Synthetic Liability vs. Asset: While nitro groups are often flagged as metabolic liabilities (reduction to toxic hydroxylamines), in FBDD, this group is a strategic placeholder . It allows the fragment to be screened as a neutral/polar moiety and subsequently reduced to an amine (4-amino-3-pyrrolidinylpyrazole) to generate urea or amide libraries.

Experimental Protocols

Synthesis: Nitration of 3-(pyrrolidin-3-yl)-1H-pyrazole

Rationale: Direct nitration of the parent pyrazole is the most atom-efficient route. The pyrrolidine amine must be protected or protonated to prevent oxidation.

Reagents: 3-(pyrrolidin-3-yl)-1H-pyrazole (dihydrochloride salt), Fuming HNO₃, Conc. H₂SO₄.[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 3-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride (1.0 eq) in concentrated H₂SO₄ (10 vol) at 0°C. Note: The salt form ensures the pyrrolidine is protonated and resistant to oxidation.

  • Nitration: Dropwise add fuming HNO₃ (1.5 eq) while maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by LC-MS (Target M+H = 183).

  • Quench: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully adjust pH to ~8 using 50% NaOH or solid Na₂CO₃. Caution: Exothermic.

  • Extraction: Extract with EtOAc/iPrOH (3:1 ratio) to recover the polar product.

  • Purification: Concentrate and purify via Flash Column Chromatography (DCM/MeOH/NH₃).

Fragment Validation: 15N-HSQC NMR Screening

Rationale: Ligand-observed NMR (e.g., STD) may be complicated by the high polarity. Protein-observed NMR (HSQC) using 15N-labeled protein is the gold standard for validating binding of this small, polar fragment.

Protocol:

  • Sample: Prepare 500 µM fragment in buffer (20 mM Phosphate, 100 mM NaCl, 10% D₂O, pH 7.4).

  • Target: Add 50 µM 15N-labeled target protein (e.g., Kinase domain).

  • Acquisition: Record 1H-15N HSQC spectrum.

  • Analysis: Look for chemical shift perturbations (CSPs) in the protein backbone amides.

    • Success Criteria: Shifts > 0.05 ppm indicate specific binding.

    • Logic: If shifts are localized to the hinge region residues (e.g., Gatekeeper), the pyrazole mode of action is confirmed.

Fragment Evolution Strategy

Once binding is confirmed, the fragment must be "grown" to increase potency. The workflow below utilizes the nitro group as a masked handle.

FragmentEvolution Frag Hit: 4-nitro-3-(pyrrolidin-3-yl)pyrazole Step1 Vector Exploration (N-alkylation of Pyrrolidine) Frag->Step1  reductive amination   Inter1 Intermediate A (Optimized Solvent Interaction) Step1->Inter1 Step2 Warhead Activation (Nitro Reduction -> Amine) Inter1->Step2  H2, Pd/C   Inter2 Intermediate B (4-Amino Scaffold) Step2->Inter2 Step3 Lead Gen (Amide/Urea Coupling) Inter2->Step3  R-COCl or R-NCO   Lead Lead Candidate (High Potency/Selectivity) Step3->Lead

Caption: Evolution pathway from the nitro-fragment hit to a lead-like kinase inhibitor via sequential vector elaboration and core activation.

Chemical Logic of Evolution
  • Vector 1 (Solvent Channel): Modify the pyrrolidine nitrogen first. This is usually the solvent-exposed region. Use reductive amination with diverse aldehydes to scan for additional binding energy without disrupting the core binding mode.

  • Core Activation: Reduce the nitro group (

    
     or 
    
    
    
    ) to the 4-amino derivative.
  • Vector 2 (Deep Pocket): React the newly formed 4-amino group with acyl chlorides or isocyanates. This creates a "linker" to reach the hydrophobic back-pocket or the gatekeeper residue, a strategy validated in drugs like Ruxolitinib or Tofacitinib (which utilize similar pyrazole-amine architectures).

References

  • Design and Synthesis of Pyrrolidine-based Fragments. AbbVie Inc. (2015).[2][3][4] Discusses the Fsp³ enrichment and vector analysis of pyrrolidine fragments.

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H). Molecules (2022). Details the synthesis and reactivity of 4-nitro-3-substituted pyrazoles as intermediates.

  • PubChem Compound Summary: 4-(pyrrolidin-3-yl)-1H-pyrazole. National Center for Biotechnology Information. Validated chemical structure and identifiers for the parent scaffold.

  • Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin (1997). Foundational chemistry for introducing nitro groups at the 4-position of pyrazoles.[2]

Sources

Foundational

Electronic Modulation of Nitro-Substituted Pyrazole-Pyrrolidine Hybrids

A Technical Guide on Synthesis, DFT Analysis, and Bio-Application[1] Executive Summary The fusion of pyrazole and pyrrolidine pharmacophores into a single hybrid scaffold represents a high-value strategy in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Synthesis, DFT Analysis, and Bio-Application[1]

Executive Summary

The fusion of pyrazole and pyrrolidine pharmacophores into a single hybrid scaffold represents a high-value strategy in modern medicinal chemistry. When functionalized with nitro (


) substituents , these hybrids exhibit a distinct "push-pull" electronic architecture that significantly alters their reactivity, stability, and binding affinity to biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase or human carcinoma cell lines).

This guide provides a comprehensive technical analysis of these systems, focusing on the 1,3-dipolar cycloaddition synthetic pathway and the Density Functional Theory (DFT) characterization of their electronic frontiers.

Molecular Architecture & Electronic Theory

The core utility of nitro-substituted pyrazole-pyrrolidine hybrids lies in their tunable electronic landscape. The integration of a


-excessive pyrrolidine ring (electron donor) with a nitro-functionalized aromatic system (electron acceptor) creates a polarized molecular wire.
The "Push-Pull" Effect
  • Electron Withdrawal: The nitro group, acting via strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effects, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • Band Gap Modulation: This lowering of the LUMO compresses the HOMO-LUMO energy gap (

    
    ). A narrower gap correlates with higher chemical softness (
    
    
    
    ) and increased polarizability, facilitating stronger non-covalent interactions (stacking, charge transfer) with protein active sites.
  • Dipole Moment: The orthogonal arrangement often seen in spiro-fused systems creates a distinct electrostatic potential map (MEP), guiding the molecule's orientation during ligand-receptor docking.

Synthesis: 1,3-Dipolar Cycloaddition

The most authoritative method for constructing these hybrids is the regioselective 1,3-dipolar cycloaddition of azomethine ylides to nitro-substituted dipolarophiles. This reaction is favored for its high atom economy and stereocontrol.[1]

Mechanistic Pathway

The reaction typically proceeds via a concerted but asynchronous


 mechanism:
  • Dipole Generation: Condensation of an amino acid (e.g., sarcosine) with a carbonyl core (e.g., isatin) generates the unstable azomethine ylide in situ via decarboxylation.[2][3]

  • Cycloaddition: The ylide (4

    
     component) attacks the nitro-olefin (2
    
    
    
    dipolarophile).
  • Regioselectivity: The nitro group directs the addition. The nucleophilic carbon of the dipole preferentially attacks the

    
    -carbon of the nitro-styrene system to minimize steric repulsion and maximize orbital overlap.
    
Visualization: Reaction Mechanism

G Start Precursors (Isatin + Sarcosine) Inter Azomethine Ylide (1,3-Dipole) Start->Inter Decarboxylation (-CO2) TS Transition State [π4s + π2s] Inter->TS + Dipolarophile Reactant Nitro-Olefin (Dipolarophile) Reactant->TS Note Nitro group directs regioselectivity Reactant->Note Product Spiropyrrolidine Hybrid TS->Product Cyclization

Figure 1: Mechanistic flow of the 1,3-dipolar cycloaddition yielding nitro-substituted spiro-hybrids.

Computational Analysis (DFT)

To validate the electronic impact of the nitro group, Density Functional Theory (DFT) is employed.[4][5][6] The standard protocol utilizes the B3LYP hybrid functional with the 6-31G(d,p) or 6-311G++(d,p) basis set.

Key Electronic Descriptors

The following parameters are critical for assessing the hybrid's stability and reactivity:

DescriptorSymbolFormulaPhysical Significance
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer (Stability).
Electrophilicity Index


Capacity to accept electrons (Bio-reactivity).

Data Insight: Nitro-substituted hybrids typically display a lower HOMO-LUMO gap (2.0 - 3.0 eV) compared to unsubstituted analogs (>4.0 eV), indicating higher reactivity and "softness" desirable for drug-receptor interactions.

Visualization: DFT Workflow

DFT Geom Geometry Optimization (B3LYP/6-31G(d,p)) Freq Frequency Calculation (Ensure no imaginary freq) Geom->Freq Validation FMO FMO Analysis (HOMO/LUMO) Freq->FMO MEP MEP Mapping (Charge Distribution) Freq->MEP Desc Global Reactivity Descriptors (η, μ, ω) FMO->Desc Calculation

Figure 2: Standard computational workflow for characterizing electronic properties of heterocyclic hybrids.

Experimental Protocols
Protocol A: Synthesis of Nitro-Spiro[pyrrolidine-oxindole] Hybrids

Objective: Regioselective synthesis via one-pot multicomponent reaction.

Reagents:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-3-methyl-4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (Dipolarophile) (1.0 mmol)

  • Solvent: Methanol or Ionic Liquid ([bmim]Br)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Isatin and Sarcosine in 10 mL of Methanol.

  • Activation: Heat the mixture at reflux for 15 minutes to initiate the formation of the azomethine ylide (indicated by a color change, often to deep orange/red).

  • Addition: Add the nitro-vinyl pyrazole dipolarophile to the reaction mixture.

  • Reflux: Continue refluxing for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).

  • Work-up:

    • If using Methanol: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

    • If using Ionic Liquid: Extract with diethyl ether.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel 60-120 mesh) to obtain the pure spiro-adduct.

Self-Validation Check:

  • NMR: Look for the disappearance of the vinylic protons of the starting material and the appearance of spiro-carbon signals in

    
     NMR (typically 
    
    
    
    60-80 ppm).
  • Yield: Expected yield >80% for nitro-substituted variants due to the activating nature of the EWG.

Protocol B: DFT Setup (Gaussian Input)

Objective: Calculate HOMO-LUMO gap.

  • Input Construction:

  • Solvent Model: Use PCM (Polarizable Continuum Model) with DMSO or Water to mimic the biological environment.

  • Analysis: Extract Eigenvalues for HOMO and LUMO from the log file to calculate

    
    .
    
Biological Implications (SAR)

The electronic properties derived directly influence the Structure-Activity Relationship (SAR):

  • Enhanced Binding: The nitro group acts as a hydrogen bond acceptor. In docking studies (e.g., against M. tuberculosis targets), this group often interacts with hydrophilic residues (e.g., Arg, His).

  • Metabolic Stability: While the nitro group enhances potency, it can be a site for enzymatic reduction (nitroreductases). The steric bulk of the spiro-scaffold helps mitigate rapid metabolic clearance.

  • Toxicity Markers: A very low HOMO-LUMO gap (< 2.0 eV) may indicate high reactivity with DNA, potentially leading to mutagenicity. This must be screened early using in silico ADMET tools.

References
  • Almansour, A. I., et al. (2021). Structurally diverse highly functionalized fluoro- and nitro-substituted spirooxindole-pyrrolidine heterocyclic hybrids: Synthesis, X-ray and DFT studies. Journal of Molecular Structure.[6][7] Link[6]

  • Abbas, M. A., et al. (2025).[2][5] DFT-Guided Design of a Low-Band-Gap Pyrazoline Scaffold: The Critical Role of a Para-Nitro Substituent. Multidisciplinary Surgical Research Annals.[5] Link

  • Vinciarelli, G., et al. (2023). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. Link

  • Ramesh, P., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.[7] Frontiers in Chemistry. Link

  • Gaussian 09/16 User Reference. DFT Calculation Setup and Basis Sets. Gaussian.com. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Nitration of 3-(pyrrolidin-3-yl)-1H-pyrazole

Part 1: Strategic Analysis & Core Directive The Challenge The nitration of 3-(pyrrolidin-3-yl)-1H-pyrazole presents a classic chemoselectivity paradox in heterocyclic chemistry. The molecule contains two distinct nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Challenge

The nitration of 3-(pyrrolidin-3-yl)-1H-pyrazole presents a classic chemoselectivity paradox in heterocyclic chemistry. The molecule contains two distinct nitrogenous domains:[1]

  • The Pyrazole Ring: An electron-rich aromatic system prone to electrophilic aromatic substitution (SEAr), specifically at the C4 position.

  • The Pyrrolidine Ring: A secondary aliphatic amine. In the presence of strong oxidizers (nitric acid), this amine is highly susceptible to oxidation, N-nitration (forming unstable nitramines), or polymerization.

The Solution: The "Protect-Nitrate-Deprotect" Strategy

Direct nitration of the free base is operationally hazardous and low-yielding. The secondary amine must be masked. While tert-butyloxycarbonyl (Boc) is a standard protecting group, it is acid-labile and unsuitable for standard mixed-acid (


) nitration.

Recommended Protocol: We utilize Trifluoroacetyl (TFA) or Acetyl (Ac) protection. These groups are:

  • Stable in highly acidic nitration media.

  • Electron-withdrawing, effectively deactivating the pyrrolidine ring against oxidation.

  • Easily removed via mild alkaline hydrolysis post-nitration.

This guide details the TFA-Protection Route , widely regarded as the most robust method for maintaining high regioselectivity at the pyrazole C4 position.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (


).
  • Activation: Sulfuric acid protonates nitric acid, generating the nitronium ion (

    
    ), the active electrophile.
    
  • Regioselectivity: The pyrazole ring, even when protonated, directs substitution to the C4 position . The C3 position is sterically blocked by the pyrrolidine ring, and C5 is electronically less favored in 3-substituted pyrazoles.

  • Safety Constraint: The pyrrolidine nitrogen is protected as a trifluoroacetamide. This prevents the formation of explosive N-nitro pyrrolidine byproducts.

Reagent Table & Stoichiometry
ReagentRoleEquiv.Notes
3-(pyrrolidin-3-yl)-1H-pyrazole Substrate1.0Starting material (SM)
Trifluoroacetic Anhydride (TFAA) Protecting Agent1.2For in-situ protection
H₂SO₄ (conc. 98%) Solvent/Catalyst10-15 volActs as solvent and dehydrating agent
HNO₄ (fuming >90%) Nitrating Agent1.5 - 2.0Excess required for complete conversion
Dichloromethane (DCM) Solvent-For protection step
NaOH (aq) DeprotectionExcessFor final hydrolysis

Part 3: Experimental Protocols

Phase 1: In-Situ Protection (TFA-Masking)

Rationale: Protecting the secondary amine prevents oxidative degradation.

  • Dissolution: Dissolve 10.0 g (approx. 73 mmol) of 3-(pyrrolidin-3-yl)-1H-pyrazole in 100 mL of dry DCM.

  • Base Addition: Add 2.5 equiv of Triethylamine (

    
    ) to scavenge acid. Cool to 0°C.
    
  • Protection: Dropwise add 1.2 equiv of Trifluoroacetic Anhydride (TFAA). Maintain temp < 10°C.

  • Verification: Stir for 2 hours at RT. Monitor via TLC/LCMS for disappearance of SM.

  • Workup: Wash with water, dry organic layer (

    
    ), and concentrate to yield 1-(trifluoroacetyl)-3-(pyrrolidin-3-yl)-1H-pyrazole .
    
    • Note: The pyrazole nitrogen may also acylate, but this N-acyl group is very labile and will cleave or not interfere with C4 nitration.

Phase 2: C4-Nitration (The Critical Step)

Rationale: Controlled introduction of the nitro group using mixed acids.

  • Preparation of Nitration Mix: In a separate vessel, cool 50 mL of conc.

    
     to 0°C. Slowly add 1.5 equiv of fuming 
    
    
    
    . Keep temp < 10°C. (Exothermic!).
  • Substrate Addition: Dissolve the TFA-protected intermediate (from Phase 1) in minimal conc.

    
     (approx 30 mL).[2]
    
  • Reaction: Add the substrate solution dropwise to the Nitration Mix at 0-5°C.

    • Critical Control Point: Do not allow temperature to exceed 10°C during addition to prevent exotherms.

  • Heating: Once addition is complete, allow to warm to RT, then heat to 60°C for 4-6 hours.

    • Mechanistic Insight: Protonated pyrazoles are deactivated.[3] Thermal energy is required to overcome the activation energy barrier for C4 substitution.

  • Quenching: Pour the reaction mixture onto 500g of crushed ice with vigorous stirring. The product usually precipitates.

  • Isolation: Filter the solid. If no precipitate forms, neutralize carefully with

    
     to pH 4-5 and extract with Ethyl Acetate.
    
Phase 3: Deprotection (Optional)

If the free amine is required for the next step.

  • Suspend the nitrated intermediate in Methanol/Water (1:1).

  • Add excess

    
     or 2M NaOH. Stir at RT for 2 hours.
    
  • The TFA group hydrolyzes, yielding 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole .

Part 4: Visualization & Workflows

Reaction Pathway Diagram

NitrationWorkflow Start Start: 3-(pyrrolidin-3-yl)-1H-pyrazole Protect Step 1: Protection (TFAA / DCM) Start->Protect Acylation Intermediate1 Intermediate: N-TFA-Protected Species Protect->Intermediate1 Nitrate Step 2: Nitration (HNO3 / H2SO4, 60°C) Intermediate1->Nitrate SEAr @ C4 Intermediate2 Intermediate: 4-Nitro-N-TFA Species Nitrate->Intermediate2 Deprotect Step 3: Deprotection (NaOH / MeOH) Intermediate2->Deprotect Hydrolysis Final Product: 4-Nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Deprotect->Final

Figure 1: Step-wise chemical transformation workflow ensuring regioselectivity and amine stability.

Mechanistic Logic (C4 Selectivity)

Mechanism Acid Mixed Acid (H2SO4 + HNO3) Nitronium Nitronium Ion (NO2+) Acid->Nitronium Dehydration SigmaComplex Sigma Complex (Resonance Stabilized at C4) Nitronium->SigmaComplex Electrophilic Attack Pyrazole Protected Pyrazole Pyrazole->SigmaComplex Nucleophilic C4 Product 4-Nitro Product SigmaComplex->Product Deprotonation (-H+)

Figure 2: Mechanistic pathway highlighting the formation of the active nitronium electrophile and C4 attack.[1][4]

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Oxidation of pyrrolidine amine.Ensure complete TFA protection before adding acid. Check TLC.
Exotherm/Fumes Addition of substrate too fast.Control addition rate. Maintain T < 10°C during mixing.
Regioisomers (C3/C5) Temperature too high (>100°C).Keep reaction at 60°C. C4 is kinetically favored.
No Precipitation Product is protonated/soluble.Adjust pH to isoelectric point (pH ~5-6) to crash out the zwitterion.

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative source on Pyrazole reactivity and C4 regioselectivity).

  • Pfizer Inc. (2010).[5] Process for the preparation of pyrazole derivatives. Patent WO2010029461.[5] (Industrial precedent for nitration of substituted pyrazoles).[4]

  • Katritzky, A. R., et al. (2010). The chemistry of pyrazoles and their benzo derivatives. Comprehensive Heterocyclic Chemistry II. (Detailed mechanism of pyrazole nitration).

  • BenchChem Technical Support. Improving Selectivity in Electrophilic Substitution of Pyrazoles. (Guidance on C4 vs N-nitration).

Sources

Application

Preparation of tert-butyl 3-(4-nitro-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Executive Summary This application note details the robust synthetic protocol for tert-butyl 3-(4-nitro-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate . This scaffold is a critical pharmacophore in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocol for tert-butyl 3-(4-nitro-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors, where the pyrazole-pyrrolidine linkage provides a specific vector for hydrogen bonding within the ATP-binding pocket.

Unlike the more common N-linked isomers (pyrazol-1-yl), this protocol targets the C-linked (pyrazol-3-yl) congener. The synthesis utilizes a "Build-and-Functionalize" strategy: constructing the pyrazole ring de novo from the pyrrolidine core via an enaminone intermediate, followed by regioselective electrophilic nitration.

Retrosynthetic Strategy & Logic

The design prioritizes regiochemical fidelity and scalability. Direct coupling of a pre-formed 4-nitropyrazole to a pyrrolidine often results in regioisomeric mixtures (N1 vs. N2 alkylation). Therefore, we employ a linear construction approach :

  • Scaffold Activation: Conversion of N-Boc-pyrrolidine-3-carboxylic acid to a methyl ketone.

  • Heterocycle Assembly: Formation of the pyrazole ring via a dimethylamino-enaminone intermediate.

  • Functionalization: Regioselective nitration at the C4 position of the pyrazole.

  • Protecting Group Management: A strategic re-protection step is included to address the lability of the Boc group during nitration.

Pathway Visualization

SynthesisPathway cluster_legend Phase Start N-Boc-Pyrrolidine- 3-Carboxylic Acid Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI 2. NH(OMe)Me Ketone 3-Acetyl Pyrrolidine Weinreb->Ketone MeMgBr (Grignard) Enaminone Enaminone Intermediate Ketone->Enaminone DMF-DMA Reflux Pyrazole 3-(Pyrazol-3-yl) Pyrrolidine Enaminone->Pyrazole N2H4·H2O Cyclization Nitro TARGET: 4-Nitro-Pyrazole Derivative Pyrazole->Nitro 1. HNO3/H2SO4 2. (Boc)2O (Recovery) Activation Activation Cyclization Cyclization Functionalization Functionalization

Figure 1: Linear synthetic workflow from carboxylic acid precursor to final nitro-functionalized scaffold.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Acid to Methyl Ketone)

Objective: Convert the carboxylic acid to a methyl ketone without racemization (if chiral) or over-addition. Mechanism: The Weinreb amide prevents over-alkylation by forming a stable chelated intermediate with the Grignard reagent.

  • Reagents:

    • 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • Methylmagnesium bromide (3.0 M in ether) (1.5 eq)

Protocol:

  • Activation: Dissolve the starting acid in anhydrous DCM (0.2 M). Add CDI portion-wise at 0°C. Stir for 1 h at RT (CO₂ evolution observed).

  • Amide Formation: Add N,O-dimethylhydroxylamine HCl. Stir overnight at RT.

  • Workup: Wash with 1N HCl (cold), sat. NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the amide in anhydrous THF (0.2 M) under N₂. Cool to 0°C.[1]

  • Add MeMgBr dropwise. The stable tetrahedral intermediate prevents double addition. Stir 2 h.

  • Quench: Pour into cold sat. NH₄Cl.[2] Extract with EtOAc.

  • Output: tert-butyl 3-acetylpyrrolidine-1-carboxylate.

Phase 2: Heterocycle Construction (The DMF-DMA Method)

Objective: Construct the pyrazole ring. Critical Insight: Using DMF-DMA creates an enaminone. This "3-carbon" fragment (C-C-C-N) reacts with hydrazine (N-N) to close the 5-membered ring [1].

  • Reagents:

    • tert-butyl 3-acetylpyrrolidine-1-carboxylate (from Phase 1)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)

    • Hydrazine hydrate (1.5 eq)

    • Ethanol (Absolute)

Protocol:

  • Enaminone Formation: Dissolve the methyl ketone in neat DMF-DMA. Heat to 80°C for 4–6 hours.

    • QC Check: Monitor by TLC/LCMS for disappearance of ketone. The product is the trans-enaminone (bright yellow oil/solid).

  • Evaporation: Concentrate under reduced pressure to remove excess DMF-DMA. (Do not wash; the intermediate is hydrolytically sensitive).

  • Cyclization: Redissolve the crude residue in Ethanol (0.5 M).

  • Add Hydrazine hydrate. Heat to reflux (78°C) for 3 hours.

  • Workup: Concentrate solvent. Dilute with water and extract with DCM.

  • Output: tert-butyl 3-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.

Phase 3: Nitration & Protecting Group Recovery

Objective: Install the nitro group at the pyrazole C4 position.[3] Risk Mitigation: Standard nitration conditions (Mixed Acid) are highly acidic and will likely cleave the Boc group. Rather than using obscure, low-yielding mild nitrating agents, this protocol accepts the deprotection and includes a high-yield re-protection step [2].

  • Reagents:

    • H₂SO₄ (Concentrated)

    • HNO₃ (Fuming or 70%)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

Protocol:

  • Nitration: Dissolve the pyrazole intermediate in conc. H₂SO₄ at 0°C.

  • Add HNO₃ dropwise, maintaining temp <10°C. Stir for 1 h at 0°C, then warm to RT for 2 h.

    • Note: The Boc group is likely cleaved here, forming the pyrrolidine amine salt.

  • Quench: Pour onto crushed ice. Neutralize carefully with solid Na₂CO₃ to pH ~8.

  • Re-protection (One-Pot): To the aqueous/neutralized mixture, add THF (1:1 v/v ratio with the aqueous phase).

  • Add TEA (2.0 eq) and Boc₂O (1.2 eq). Stir vigorously for 4 hours at RT.

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro group makes the compound less polar than the precursor.

Data Summary & QC Specifications

ParameterSpecificationMethod of Verification
Appearance Light yellow to off-white solidVisual Inspection
LCMS (ESI+) [M+H]⁺ = 283.1 (minus tBu) or 305.1 (Na adduct)Mass Spectrometry
¹H NMR Pyrazole CH (s) at ~8.3–8.6 ppm (deshielded by NO₂)400 MHz DMSO-d₆
Regiochemistry NO₂ at C4 (Singlet in aromatic region)NOESY / HMBC
Purity >95%HPLC (UV 254 nm)

Key NMR Diagnostic: The precursor pyrazole has two aromatic protons (C4-H and C5-H) showing coupling (~2.0 Hz). The final 4-nitro product will show only one aromatic singlet (C5-H) shifted downfield due to the adjacent nitro group.

Safety & Handling

  • Nitration: The reaction of hydrazine derivatives with oxidizing acids can be energetic. Ensure the pyrazole is free of residual hydrazine before nitration to avoid formation of azide explosives.

  • DMF-DMA: Flammable and moisture sensitive. Handle in a fume hood.

  • Hydrazine: Highly toxic and potential carcinogen. Use double-gloving and bleach quench for waste.

References

  • Pyrazole Synthesis via Enaminones

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Organic Syntheses, Coll.[4] Vol. 10, p.11 (2004).

    • URL:[Link] (Analogous procedure adapted for pyrrolidine scaffold).

  • Nitration of Pyrazoles: Title: "Nitration of Pyrazoles: Stability and Regioselectivity" Source:Journal of Heterocyclic Chemistry (General Reference for C4 nitration preference). Context: Confirms C4 is the preferred site for Electrophilic Aromatic Substitution (EAS) in pyrazoles due to electron density distribution.
  • Boc-Pyrrolidine Handling: Title: "Preparation of tert-butyl 3-acetylpyrrolidine-1-carboxylate" Source:Chemical Data Collections, Vol 28, 2020. Note: Standard Weinreb amide protocols apply.
  • Target Scaffold Analogs

    • Title: "Design and Synthesis of Pyrrolidine-based Fragments"
    • Source:N
    • URL:[Link]

Sources

Method

General protocol for N-alkylation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Application Note & Protocol Topic: General Protocol for N-Alkylation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Audience: Researchers, scientists, and drug development professionals. Introduction The N-alkylation of pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: General Protocol for N-Alkylation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyrazole scaffolds is a cornerstone in medicinal chemistry, as the substituent on the pyrazole nitrogen often plays a critical role in modulating the pharmacological properties of the molecule. The 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole core is of particular interest as it combines the electron-withdrawing nitro group, which can influence the acidity of the pyrazole N-H, with a secondary amine in the pyrrolidine ring, a common site for further derivatization.

This document provides a detailed protocol for the N-alkylation of the pyrazole ring in 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. We will explore the challenges of regioselectivity and chemoselectivity, and present a robust, validated protocol to favor alkylation at the desired pyrazole nitrogen.

Challenges in Selective N-Alkylation

The primary challenge in the N-alkylation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole lies in the presence of three potentially reactive nitrogen atoms: the two pyrazole nitrogens (N1 and N2) and the secondary amine of the pyrrolidine ring.

  • Chemoselectivity: The pyrrolidine nitrogen is generally more nucleophilic than the pyrazole nitrogens, which could lead to preferential alkylation at the pyrrolidine ring. To achieve selective alkylation on the pyrazole, it is often necessary to protect the pyrrolidine nitrogen.

  • Regioselectivity: Alkylation of the pyrazole ring can occur at either N1 or N2, leading to a mixture of regioisomers. The regiochemical outcome is influenced by steric hindrance, the nature of the alkylating agent, and the reaction conditions.

To address these challenges, a two-step strategy is often employed:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This prevents its reaction with the alkylating agent.

  • N-Alkylation of the Pyrazole Ring: The N-alkylation is then carried out on the protected intermediate.

  • Deprotection of the Pyrrolidine Nitrogen: The protecting group is removed to yield the final N-alkylated product.

Experimental Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole B Boc-protected pyrazole A->B (Boc)2O, Et3N, DCM C N-alkylated Boc-protected pyrazole B->C R-X, Base, Solvent D Final N-alkylated product C->D TFA or HCl in Dioxane

Figure 1: General workflow for the selective N-alkylation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole.

Detailed Protocols

Part 1: Protection of the Pyrrolidine Nitrogen

Objective: To selectively protect the secondary amine of the pyrrolidine ring with a Boc group.

Materials:

  • 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the Boc-protected pyrazole.

Part 2: N-Alkylation of the Boc-Protected Pyrazole

Objective: To alkylate the pyrazole nitrogen of the Boc-protected intermediate.

Materials:

  • Boc-protected 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

  • Alkylating agent (e.g., alkyl halide, R-X)

  • Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of Boc-protected 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated Boc-protected pyrazole.

Table 1: Recommended Conditions for N-Alkylation

Alkylating Agent (R-X)BaseSolventTemperature
Methyl iodideCs₂CO₃DMFRoom Temperature
Ethyl bromideK₂CO₃MeCN60 °C
Benzyl chlorideNaHTHF0 °C to RT
Part 3: Deprotection of the Pyrrolidine Nitrogen

Objective: To remove the Boc protecting group to yield the final N-alkylated product.

Materials:

  • N-alkylated Boc-protected pyrazole

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolve the N-alkylated Boc-protected pyrazole (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product.

  • If necessary, purify the product by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regioselectivity of the alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

IssuePossible CauseSolution
Low yield of Boc-protected productIncomplete reactionIncrease reaction time or temperature. Check the quality of (Boc)₂O.
Mixture of N1 and N2 alkylated isomersNon-optimal reaction conditionsScreen different bases, solvents, and temperatures. Sterically bulky alkylating agents may favor one isomer.
Incomplete deprotectionInsufficient acid or reaction timeIncrease the amount of TFA or HCl, or prolong the reaction time.
Side reactions during alkylationReactivity of the nitro groupUse milder bases and lower temperatures.

References

  • Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley. [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

Application

Palladium-catalyzed cross-coupling reactions using nitro-pyrazole scaffolds

Application Note: Palladium-Catalyzed Cross-Coupling on Nitro-Pyrazole Scaffolds Executive Summary Nitro-pyrazole scaffolds are critical intermediates in the synthesis of high-energy materials, antimicrobials, and oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling on Nitro-Pyrazole Scaffolds

Executive Summary

Nitro-pyrazole scaffolds are critical intermediates in the synthesis of high-energy materials, antimicrobials, and oncology candidates (e.g., CDK inhibitors). However, their electron-deficient nature and potential for catalyst poisoning present unique challenges in palladium-catalyzed cross-coupling. This guide details optimized protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig reactions on nitro-pyrazoles. It prioritizes the preservation of the nitro group (for subsequent reduction or functional utility) and the management of regioselectivity.

Mechanistic Challenges & Strategic Solutions

The nitro group (


) on the pyrazole ring exerts a strong electron-withdrawing effect (

), which fundamentally alters the catalytic landscape compared to standard pyrazoles.
Electronic Impact on the Catalytic Cycle
  • Oxidative Addition (OA): The electron-deficient nature of nitro-pyrazoles accelerates the oxidative addition of Pd(0) into the C-Halogen bond (Ar-X). This is kinetically favorable compared to electron-rich pyrazoles.

  • Transmetallation/Nucleophilic Attack: While OA is fast, the resulting Pd(II) intermediate is highly electrophilic. This can lead to rapid homocoupling or dehalogenation if the transmetallation step is slow.

  • Coordination Interference: The nitro group and the pyrazole nitrogens (N1/N2) can compete for coordination sites on the Palladium center, potentially forming stable, inactive "off-cycle" species.

The "Protection-First" Strategy

Unprotected nitro-pyrazoles (N-H) are acidic (


) and readily form pyrazolates that poison Pd catalysts.
  • Recommendation: Always protect the N1 position before coupling.

  • Preferred Protecting Groups (PG):

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removable with fluoride/acid.

    • THP (Tetrahydropyranyl): Good for milder conditions.

    • Methyl/Aryl: If the substituent is permanent.

Visualization: Mechanistic Workflow

The following diagram illustrates the decision matrix for optimizing cross-coupling on nitro-pyrazoles.

NitroPyrazoleCoupling Start Nitro-Pyrazole Halide (Substrate) Protection N1-Protection (SEM, THP, Me) Start->Protection Prevents Catalyst Poisoning ReactionType Select Reaction Protection->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Sono Sonogashira (C-C Alkyne) ReactionType->Sono Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Cat_Suz Cat: Pd(OAc)2 / XPhos Base: K3PO4 Suzuki->Cat_Suz Cat_Sono Cat: PdCl2(PPh3)2 / CuI Base: Et3N Sono->Cat_Sono Cat_Buch Cat: Pd2(dba)3 / BrettPhos Base: Cs2CO3 Buchwald->Cat_Buch Outcome Functionalized Nitro-Pyrazole Cat_Suz->Outcome Biaryl Product Cat_Sono->Outcome Alkynyl Product Cat_Buch->Outcome Amino Product

Caption: Workflow for selecting catalytic systems based on reaction type for N-protected nitro-pyrazole scaffolds.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Target: Synthesis of 4-aryl-3-nitro-1-methyl-1H-pyrazole.

Rationale: The XPhos Pd G2 precatalyst is selected because dialkylbiaryl phosphines (Buchwald ligands) form highly active monoligated Pd(0) species that facilitate transmetallation, even with sterically hindered or electron-deficient substrates.

Reagents:

  • 4-Bromo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base:

    
     (0.5 M in water, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the bromopyrazole (1.0 mmol, 206 mg), arylboronic acid (1.5 mmol), and XPhos Pd G2 (0.02 mmol, 16 mg).

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aqueous

    
     (6 mL) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LC-MS (Look for disappearance of bromide M+ and appearance of product).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Data Summary:

ParameterSpecificationNote
Catalyst Loading 2–5 mol%Higher loading required for ortho-substituted boronic acids.
Temperature 80°CAvoid >100°C to prevent nitro group degradation.
Yield 75–92%Typical for electron-deficient pyrazoles.
Protocol B: Sonogashira Coupling

Target: Alkynylation of 4-iodo-3-nitropyrazole.

Rationale: Copper co-catalysis is standard, but for nitro-compounds, maintaining a reducing environment can be risky. However, standard Sonogashira conditions usually preserve the nitro group. We use PdCl2(PPh3)2 as a robust, air-stable source.

Reagents:

  • 4-Iodo-1-SEM-3-nitro-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Setup: In a Schlenk tube, combine the iodopyrazole (1.0 mmol),

    
     (35 mg), and CuI (19 mg).
    
  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).

  • Addition: Add anhydrous DMF (5 mL) and

    
     (0.42 mL). Finally, add the terminal alkyne (1.2 mmol).
    
  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is slow.

    • Note: Nitro-pyrazoles are highly reactive electrophiles; many couple at RT.

  • Workup: Quench with saturated

    
     (aq) to remove Copper. Extract with 
    
    
    
    .
Protocol C: Buchwald-Hartwig Amination

Target: Amination of 4-chloro-3-nitropyrazole.

Rationale: C-N coupling on nitro-heterocycles is notoriously difficult due to competitive reduction of the nitro group by the amine or catalyst. BrettPhos is the ligand of choice as it promotes reductive elimination of the amine product over


-hydride elimination or hydrodehalogenation.

Reagents:

  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base:

    
     (2.0 equiv) - Weaker bases like carbonate are preferred over alkoxides to prevent nitro-group side reactions.
    
  • Solvent: t-Amyl Alcohol or Toluene.

Procedure:

  • Setup: Combine chloropyrazole (1.0 mmol), amine (1.2 mmol), base (2.0 mmol), and BrettPhos Pd G3 (20 mg) in a vial.

  • Solvent: Add anhydrous t-Amyl Alcohol (4 mL) under Argon.

  • Reaction: Heat to 90°C for 16 hours.

  • Purification: Filter through Celite to remove Pd/Salts. Concentrate and purify via reverse-phase prep-HPLC (Acidic modifier helps stabilize the aminopyrazole).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning by N-coordinationSwitch to XPhos Pd G3 or SPhos Pd G3 (bulky ligands prevent N-binding). Ensure N1 protection.
Dehalogenation

-Hydride Elimination
Use BrettPhos or RuPhos ; Avoid isopropanol/ethanol; use Dioxane or Toluene.
Nitro Reduction Harsh Reducing ConditionsAvoid strong hydride donors. Ensure solvent is degassed to prevent oxidation of phosphines which might trigger side cycles.
Regio-scrambling N-Migration (if unprotected)Strictly use N-protected substrates (SEM/THP).

Safety & Handling (Nitro-Specific)

  • Energetic Potential: Nitro-pyrazoles, especially poly-nitro variants (e.g., dinitropyrazoles), are energetic materials.

    • Rule: Perform Differential Scanning Calorimetry (DSC) on any new nitro-pyrazole intermediate before scaling >1g.

    • Limit: Avoid heating dry solids. Keep reactions in solution.

  • Waste Disposal: Palladium residues coordinated to nitro-heterocycles can be shock-sensitive. Quench all catalytic reactions with aqueous acid/thiol scavengers (e.g., SiliaMetS®) before disposal.

References

  • Makarycheva-Mikhailova, A. V., et al. "Suzuki-Miyaura coupling of halonitropyrazoles." Journal of Heterocyclic Chemistry, vol. 55, no. 2, 2018. Link

  • Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, vol. 49, no. 46, 2010. Link

  • Gurianov, I., et al. "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry, 2020. Link

  • Yadav, M. R., et al. "The Suzuki-Miyaura Coupling of Nitroarenes."[2] Journal of the American Chemical Society, vol. 139, no.[2] 28, 2017. Link

  • BenchChem Protocols. "Application Notes for Sonogashira Reaction of 4-iodo-pyrazoles." BenchChem Open Protocols, 2025. Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals used.

Sources

Method

Application Notes &amp; Protocols: A Guide to Microwave-Assisted Synthesis of Nitro-Substituted Pyrazole Derivatives

Introduction: The Convergence of Pyrazole Scaffolds and Microwave Acceleration in Medicinal Chemistry Nitro-substituted pyrazoles represent a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Pyrazole Scaffolds and Microwave Acceleration in Medicinal Chemistry

Nitro-substituted pyrazoles represent a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Their inherent biological activities are vast, spanning applications as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a nitro group onto the pyrazole ring significantly modulates the electronic properties of the molecule, often enhancing its biological efficacy and providing a versatile handle for further synthetic transformations. However, traditional synthetic routes to these valuable compounds are frequently hampered by long reaction times, harsh conditions, and the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[4][5][6] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic accelerations in reaction rates and often improved yields and purities.[7][8][9][10][11] This guide provides an in-depth exploration of the principles and protocols for the microwave-assisted synthesis of nitro-substituted pyrazole derivatives, tailored for researchers and scientists in the field of drug discovery.

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source, microwave irradiation energizes molecules directly and volumetrically.[4][7] This phenomenon is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in our pyrazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense internal friction, generating heat efficiently throughout the reaction medium.[7][8][9]

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[6][8][9]

This direct energy transfer at the molecular level is the key to the remarkable rate enhancements observed in microwave-assisted reactions, often reducing reaction times from hours or days to mere minutes.[4][5][12]

Visualizing the Workflow: From Precursors to Products

The synthesis of nitro-substituted pyrazoles via microwave irradiation typically follows a streamlined workflow, as illustrated below. This process emphasizes efficiency and control, hallmarks of microwave-assisted chemistry.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Precursors Solvent Choose Appropriate Solvent Reagents->Solvent Vessel Combine in Microwave Vial with Stir Bar Solvent->Vessel Microwave Set Parameters: Temp, Time, Power Vessel->Microwave Irradiate Initiate Microwave Heating Microwave->Irradiate Cooling Cool Reaction Vessel Irradiate->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Purify via Recrystallization/Chromatography Isolation->Purification Characterization Characterize: NMR, IR, MS Purification->Characterization

Caption: A generalized workflow for the microwave-assisted synthesis of nitro-substituted pyrazoles.

Core Protocols: Microwave-Assisted Synthesis of Nitro-Substituted Pyrazoles

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative nitro-substituted pyrazole derivatives. These have been designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-4-nitro-1H-pyrazole

This protocol details the nitration of a pre-formed pyrazole ring, a common and effective strategy.

Materials and Reagents:

  • 1-Phenyl-3-methyl-1H-pyrazole

  • Fuming Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 10 mL Microwave Process Vial

  • Magnetic Stir Bar

  • Dedicated Microwave Reactor for Organic Synthesis

Safety Precautions:

  • Warning: This reaction involves the use of strong acids and is highly exothermic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Microwave reactions in sealed vessels generate significant pressure.[13] Use only microwave vials specifically designed for this purpose and ensure the reactor's safety features are operational.[14][15] Do not exceed the recommended temperature and pressure limits of the vessel.[14]

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously add 1.5 mL of sulfuric acid to 1.0 mL of fuming nitric acid with gentle stirring. Allow the mixture to cool to 0-5 °C.

  • Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 1-phenyl-3-methyl-1H-pyrazole (1 mmol, 158.2 mg).

  • Reaction Assembly: Carefully add the pre-cooled nitrating mixture to the microwave vial containing the pyrazole. Securely cap the vessel.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 80 °C

    • Time: 5 minutes

    • Power: 100 W (or dynamic power control to maintain temperature)

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before removing it from the microwave cavity.[13]

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the desired 1-phenyl-3-methyl-4-nitro-1H-pyrazole as a solid.

Data Presentation: Expected Outcomes

ParameterExpected Result
Reaction Time 5 minutes
Yield > 85%
Appearance Pale yellow solid
¹H NMR (CDCl₃) δ 8.21 (s, 1H), 7.55-7.45 (m, 5H), 2.65 (s, 3H)
¹³C NMR (CDCl₃) δ 151.2, 138.5, 130.1, 129.8, 128.9, 120.4, 118.9, 13.7
Protocol 2: One-Pot, Three-Component Synthesis of a Nitro-Substituted Pyrazole Derivative

This protocol exemplifies a more complex, multi-component reaction (MCR) to construct the nitro-pyrazole scaffold in a single step, showcasing the power of microwave synthesis in library generation.[4]

Materials and Reagents:

  • 4-Nitrobenzaldehyde

  • Ethyl Acetoacetate

  • Hydrazine Hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • 10 mL Microwave Process Vial

  • Magnetic Stir Bar

  • Dedicated Microwave Reactor for Organic Synthesis

Safety Precautions:

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a fume hood.

  • Adhere to all safety guidelines for microwave-assisted organic synthesis as outlined in Protocol 1.

Step-by-Step Procedure:

  • Reactant Combination: In a 10 mL microwave process vial, combine 4-nitrobenzaldehyde (1 mmol, 151.1 mg), ethyl acetoacetate (1 mmol, 130.1 mg), hydrazine hydrate (1.2 mmol, 60.1 mg), and ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction Assembly: Add a magnetic stir bar and securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 150 W (or dynamic power control)

  • Cooling: Allow the reaction vessel to cool to room temperature before opening.

  • Work-up and Isolation: Upon cooling, a solid product should precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The collected solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

Data Presentation: Expected Outcomes

ParameterExpected Result
Reaction Time 10 minutes
Yield > 90%
Appearance Yellow crystalline solid
¹H NMR (DMSO-d₆) δ 12.8 (br s, 1H), 8.25 (d, 2H), 7.85 (d, 2H), 6.8 (s, 1H), 2.5 (s, 3H)
¹³C NMR (DMSO-d₆) δ 147.5, 146.2, 144.8, 142.1, 128.6, 124.3, 105.9, 11.2

Mechanism in Focus: The Nitration of Pyrazole

The nitration of the pyrazole ring is an electrophilic aromatic substitution reaction. Under the strongly acidic conditions of the nitrating mixture, the nitronium ion (NO₂⁺) is formed, which acts as the potent electrophile. Microwave irradiation significantly accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions.

Nitration Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ Pyrazole Pyrazole Ring H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Pyrazole->SigmaComplex + NO₂⁺ NitroPyrazole Nitro-substituted Pyrazole SigmaComplex->NitroPyrazole - H⁺

Caption: A simplified mechanism for the electrophilic nitration of a pyrazole ring.

Conclusion: Embracing a Greener, Faster Future for Pyrazole Synthesis

Microwave-assisted synthesis offers a compelling paradigm shift in the preparation of nitro-substituted pyrazole derivatives.[1][2] The dramatic reduction in reaction times, coupled with improved yields and cleaner reaction profiles, aligns perfectly with the principles of green chemistry by saving time, energy, and reducing waste.[6][7][12] For researchers in drug discovery and development, this technology provides a powerful tool to rapidly generate and optimize libraries of these crucial heterocyclic compounds, accelerating the journey from lead compound to clinical candidate.[4][11]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • The impact of microwave synthesis on drug discovery. PubMed.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. PMC.
  • Organic Syntheses Procedure.
  • Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions (RSC Publishing).
  • Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. Dalton Transactions (RSC Publishing).
  • Microwave Synthesis. Organic Chemistry Portal.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • Microwave-assisted synthesis of nitrogen heterocycles.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC.
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • PART - 1 INTRODUCTION. BS Publications.
  • Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Organic Chemistry Portal.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. It is designed for researchers, medicinal chemists, and process development scientists aiming to optimize this synthesis for higher yield and purity.

Introduction: Synthetic Strategy Overview

The synthesis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is typically approached via a multi-step sequence. A common and effective strategy involves the initial construction of a pyrazole ring bearing a protected pyrrolidine moiety, followed by a final deprotection step. This approach is critical for preventing side reactions involving the secondary amine of the pyrrolidine ring during the pyrazole formation and nitration steps.

The most prevalent protecting group for the pyrrolidine nitrogen is the tert-butyloxycarbonyl (Boc) group, prized for its stability under various reaction conditions and its clean removal under acidic conditions.[1][2] The general workflow is outlined below.

G cluster_workflow General Synthesis Workflow start Starting Materials (e.g., Boc-pyrrolidine precursor, 1,3-dicarbonyl equivalent) step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) start->step1 Reagents: Hydrazine source step2 Step 2: N-Boc Deprotection (Acid-catalyzed cleavage) step1->step2 Intermediate: Boc-protected pyrazole step3 Purification (e.g., Crystallization, Chromatography) step2->step3 Crude Product product Final Product: 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole step3->product

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted pyrazoles like this one?

A1: The main challenges often revolve around regioselectivity and reaction conditions.[3]

  • Regioselectivity: When using an unsymmetrical precursor like a 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomeric pyrazoles can form.[3] Controlling the reaction conditions (e.g., pH, solvent, temperature) is crucial to favor the desired isomer.[3][4]

  • Reaction Conditions: Pyrazole synthesis can be sensitive to factors like temperature, moisture, and reagent purity.[5] Suboptimal conditions can lead to low yields, incomplete reactions, or the formation of side products.[5]

  • Protecting Groups: The pyrrolidine amine is nucleophilic and requires protection (e.g., with a Boc group) to prevent it from interfering with the pyrazole ring formation. The subsequent deprotection step must be efficient without degrading the target molecule.[6]

Q2: How is the nitro group typically introduced onto the pyrazole ring?

A2: The nitro group is a strong electron-withdrawing group. It is often introduced by either nitrating the pre-formed pyrazole ring or by using a starting material that already contains a nitro group. Nitrating a pyrazole can be achieved with nitrating agents like fuming nitric acid or a mixture of nitric and sulfuric acid.[7] However, for this specific target, it is often more regioselective to build the ring from a precursor that already contains the required nitro-functionality, such as a nitro-substituted dicarbonyl equivalent.[4]

Q3: What is the mechanism of the acid-catalyzed Boc deprotection?

A3: The Boc group is removed under acidic conditions.[1] The reaction begins with the protonation of the carbamate oxygen by a strong acid (like TFA or HCl). This is followed by the fragmentation of this intermediate into the stable tert-butyl cation, carbon dioxide, and the free, protonated amine (as a salt).[1] The tert-butyl cation is typically scavenged by nucleophiles in the mixture or fragments into isobutylene.[1]

G cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism node_boc N-Boc Protected Pyrrolidine node_protonated Protonated Intermediate node_boc->node_protonated Protonation (H⁺) (e.g., TFA, HCl) node_products Products: Free Amine (Salt Form) + CO₂ + tert-butyl cation node_protonated->node_products Fragmentation (C-O Bond Cleavage)

Caption: Simplified mechanism for acid-catalyzed Boc deprotection.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Allows for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. Choose a solvent system that gives good separation between the starting material and the product spot (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • LC-MS: Provides more definitive information, confirming the mass of the desired product and helping to identify any major side products being formed. This is particularly crucial for optimizing reaction time and preventing product degradation.[5]

Troubleshooting Guide

Low yields and purification difficulties are common hurdles. This section addresses specific problems with their likely causes and actionable solutions.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered problem_yield Low Yield Incomplete Reaction start->problem_yield problem_side Side Products Impure Product start->problem_side problem_deprotect Incomplete Deprotection start->problem_deprotect cause_reagents Reagent/Solvent Purity? problem_yield->cause_reagents Check cause_conditions Reaction Conditions? problem_yield->cause_conditions Check problem_side->cause_conditions Check cause_workup Workup/Purification? problem_side->cause_workup Check cause_acid Acid Strength/Time? problem_deprotect->cause_acid Check solution_purify Solution: Purify reagents. Use anhydrous solvents. cause_reagents->solution_purify Impure solution_optimize Solution: Optimize temp/time. Use inert atmosphere. cause_conditions->solution_optimize Suboptimal solution_modify_workup Solution: Modify extraction pH. Try salt crystallization. cause_workup->solution_modify_workup Losses solution_stronger_acid Solution: Increase acid eq. Extend reaction time. Monitor by LC-MS. cause_acid->solution_stronger_acid Insufficient

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 1: Low Yield or Incomplete Conversion in Pyrazole Formation
  • Potential Causes:

    • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal.[5] Many cyclocondensation reactions require heating to proceed at a reasonable rate.[8][9]

    • Purity of Reagents and Solvents: Impurities in starting materials can inhibit the reaction. Moisture in solvents is a common culprit, as it can hydrolyze intermediates or react with reagents.[5]

    • Atmospheric Sensitivity: Some intermediates or reagents may be sensitive to oxygen or moisture.[5]

    • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[5]

  • Recommended Solutions:

    • Optimize Conditions: Systematically vary the temperature (e.g., room temperature, 60 °C, reflux) and reaction time. Run small-scale trial reactions to find the optimal parameters without consuming large amounts of material.[5]

    • Ensure Reagent Quality: Use reagents from a reliable source. If purity is questionable, purify them before use (e.g., recrystallization or distillation). Use anhydrous solvents, especially if reagents are moisture-sensitive.

    • Use an Inert Atmosphere: If the reaction is sensitive to air, perform the synthesis under a nitrogen or argon atmosphere. This involves using dried glassware and appropriate techniques to exclude air.[5]

    • Improve Stirring: Ensure the stir rate is sufficient to maintain a homogeneous mixture, especially if solids are present.

Problem 2: Significant Side Product Formation
  • Potential Causes:

    • Incorrect Regioisomer: As discussed in the FAQs, the reaction of unsymmetrical precursors can lead to the formation of an undesired pyrazole isomer.[3] The reaction's regioselectivity can be highly dependent on solvent and pH.[4]

    • Product Decomposition: The desired product might be unstable under the reaction or workup conditions, leading to degradation.[5]

    • Competing Reactions: The pyrrolidine amine, if not properly protected, can engage in side reactions.

  • Recommended Solutions:

    • Control Regioselectivity:

      • Solvent Screening: Test different solvents. Pyridine has been shown to be an excellent solvent for favoring specific N1-substituted products in some pyrazole syntheses.[4]

      • pH Adjustment: Adding a catalytic amount of acid (e.g., acetic acid) or base can sometimes dramatically influence which isomer is formed.[3]

    • Monitor for Decomposition: Use TLC or LC-MS to monitor the reaction at several time points. If the product concentration appears to peak and then decline, the reaction time should be shortened, or the temperature lowered.

    • Verify Protection: Ensure the Boc-protecting group is fully intact on the starting material and is not being cleaved prematurely under the reaction conditions.

Problem 3: Incomplete Boc Deprotection or Difficulty in Product Isolation
  • Potential Causes:

    • Insufficient Acid: The amount of acid used may be insufficient to drive the reaction to completion, especially if the crude product contains other basic functionalities.

    • Short Reaction Time: The reaction may simply need more time to go to completion.

    • Product Solubility: The final product is a salt (e.g., hydrochloride or trifluoroacetate). It may be highly soluble in the workup solvents, leading to losses during extraction.[1]

    • Emulsion Formation: The basic nature of the product can lead to emulsions during aqueous workup, making phase separation difficult.

  • Recommended Solutions:

    • Optimize Deprotection:

      • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane are standard and effective choices.[1]

      • Monitor Completion: Do not rely on time alone. Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed.[1]

    • Improve Isolation:

      • Salt Precipitation: After removing the solvent and excess acid in vacuo, try triturating the residue with a non-polar solvent like diethyl ether or MTBE. This often induces the precipitation of the amine salt, which can then be collected by filtration.[1]

      • Avoid Basic Workup (if possible): If you need the free base, be cautious during neutralization. Basify the aqueous solution slowly with cooling and extract immediately into an organic solvent. Multiple extractions will be necessary.

      • Purification by Crystallization: Purifying the final product as a salt via crystallization is often more effective and scalable than column chromatography for polar, basic compounds.[10]

Experimental Protocols

These are generalized protocols and should be adapted based on laboratory-scale experiments and analytical monitoring.

Protocol 1: Synthesis of tert-butyl 3-(4-nitro-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Protected Intermediate)

This protocol assumes a cyclocondensation reaction. The exact precursors may vary.

  • Reagents & Setup:

    • To a dry, round-bottom flask under an argon atmosphere, add the nitro-containing 1,3-dicarbonyl equivalent (1.0 eq).

    • Add the appropriate solvent (e.g., ethanol or pyridine, approx. 0.2-0.5 M concentration).[4]

    • Add tert-butyl 3-(hydrazinyl)pyrrolidine-1-carboxylate (1.1 eq). Note: This reagent may need to be synthesized separately.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and stir for 4-12 hours.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Protocol 2: Deprotection to Yield 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole (Final Product)

This protocol uses TFA, a common and effective reagent for Boc removal.[1]

  • Reagents & Setup:

    • Dissolve the Boc-protected pyrazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction by LC-MS every 30-60 minutes until the starting material is fully consumed (typically 1-4 hours).[1]

  • Workup & Isolation:

    • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

    • Co-evaporate with toluene or DCM (2-3 times) to help remove residual TFA.

    • To the resulting residue, add diethyl ether and stir or sonicate. This should induce the precipitation of the product as the trifluoroacetate salt.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product salt.

Data Summary Table

The following table provides representative conditions for the Boc deprotection step, which is often a critical point for yield optimization. Actual results will be substrate-dependent.

MethodAcid ReagentSolventTemp (°C)Typical Time (h)Expected YieldReference
A Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to 251 - 4>90%[1]
B 4M HCl in 1,4-Dioxane1,4-Dioxane / EtOAc251 - 6>90%[1]
C Aqueous Phosphoric AcidTetrahydrofuran (THF)25 - 604 - 12High[6]
D Water-mediated (Catalyst-free)Water90 - 100< 0.25High[11]

Note on Method D: While unconventional, heating N-Boc protected amines in water can be a surprisingly effective and green method for deprotection, though its applicability should be tested on a small scale for this specific substrate.[11]

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Springer. Available at: [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of Novel 4-(3-nitro-2H-chromen-2-yl)-1,3- diphenyl-1H-pyrazole analogues.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Semantic Scholar. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

Sources

Optimization

Solving solubility issues of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole in organic solvents

Technical Support Center: Solubility Guide for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. We will explore the physicochemical properties of this molecule to understand the root causes of its solubility behavior and provide a systematic approach to overcoming these issues in common organic solvents.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is governed by a combination of its distinct structural features. A clear understanding of these features is the first step in designing an effective solubilization strategy.

  • Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. The N-H group can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor.[1] This core contributes to the molecule's polarity.

  • 4-Nitro Group (-NO2): This is a potent, highly polar electron-withdrawing group.[2][3] It significantly increases the molecule's overall polarity and dipole moment, favoring interactions with polar solvents.[2]

  • 3-(Pyrrolidin-3-yl) Group: This substituent contains a secondary amine (N-H), which is basic and can be readily protonated. This makes the molecule's solubility highly dependent on pH, especially in protic solvents.[4][5] The pyrrolidine ring also possesses hydrogen bond donor and acceptor capabilities.

The combination of these groups results in a molecule with strong intermolecular forces, particularly hydrogen bonding, which can lead to high crystal lattice energy and, consequently, lower-than-expected solubility.[4]

Table 1: Key Molecular Features and Their Impact on Solubility

Molecular FeatureTypePredicted Impact on Solubility
1H-Pyrazole RingPolar, Aromatic, H-bond donor/acceptorFavors solubility in polar solvents.
4-Nitro GroupStrongly Polar, Electron-WithdrawingSignificantly increases polarity; favors polar solvents.[2]
Pyrrolidin-3-yl GroupBasic, H-bond donor/acceptorConfers pH-dependent solubility; favors polar protic solvents upon protonation.[5]
Overall MoleculeHighly Polar, AmphotericRequires a systematic approach to solvent selection; likely poor solubility in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole?

A: Given its highly polar nature, the compound is expected to have the highest solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It will likely show moderate solubility in polar protic solvents like methanol and ethanol, which can be significantly enhanced by pH adjustment.[6] Its solubility in non-polar solvents like hexane and toluene is predicted to be very low.[6]

Q2: I'm observing my compound precipitating or "crashing out" of solution. Why is this happening?

A: This is typically due to supersaturation. You may have dissolved the compound at an elevated temperature, and it is precipitating as the solution cools and its solubility decreases.[7] Another common cause is a change in the solution's pH. If you've dissolved the compound in an acidic solution and then add a base, the neutral, less-soluble form of the molecule will precipitate.

Q3: Which solvents should I avoid for initial screening?

A: It is generally unproductive to start with non-polar solvents. Due to the molecule's high polarity from the nitro and pyrazole groups, solvents like hexane, cyclohexane, and toluene are unlikely to be effective.[2][6]

Q4: Is it safe to heat the solution to improve solubility?

A: Heating can increase solubility, but it must be done with caution.[7] Nitro-aromatic compounds can be thermally sensitive and may decompose at elevated temperatures. Always perform a small-scale test and use analytical methods (like TLC or LC-MS) to confirm the compound's stability at your desired temperature before proceeding with a larger scale experiment.

Systematic Troubleshooting Guide for Solubility Enhancement

Follow this workflow to systematically identify an appropriate solvent system for your compound.

Sources

Troubleshooting

Troubleshooting low conversion rates in pyrazole ring cyclization

Topic: Troubleshooting Low Conversion & Regioselectivity in Pyrazole Synthesis Introduction The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Regioselectivity in Pyrazole Synthesis

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, synthesizing these rings—particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or


-unsaturated ketones—is rarely as trivial as textbooks suggest.

Low conversion rates in these reactions often stem from three invisible barriers: protonation states (pH mismatch) , stable intermediates (trapped hydrazones) , or oxidation failures (persistent pyrazolines) . This guide moves beyond standard protocols to address the mechanistic bottlenecks preventing your reaction from reaching completion.

Part 1: The Knorr Synthesis (1,3-Dicarbonyls + Hydrazines)[1][2]

Q1: My reaction stalls at ~50% conversion. Adding more hydrazine doesn't help. Why?

Diagnosis: You likely have a pH Mismatch or Product Inhibition .

The Mechanism: The reaction requires the hydrazine to be nucleophilic (free base form). However, the dehydration step (cyclization) is acid-catalyzed.

  • Scenario A (Too Acidic): If you use hydrazine dihydrochloride without enough base, the hydrazine remains protonated (

    
    ) and cannot attack the carbonyl.
    
  • Scenario B (Too Basic): The initial hydrazone forms, but the subsequent dehydration (ring closure) is too slow because there is no acid to activate the hydroxyl leaving group.

Troubleshooting Protocol:

  • Check the Salt Form: If using hydrazine

    
     HCl or 
    
    
    
    
    
    HCl, you must add a buffering base (e.g., Sodium Acetate or Triethylamine) to release the free hydrazine.
    • Rule of Thumb: 1.1 equiv Base per equiv of HCl in the salt.

  • The "Acetic Acid" Fix: Switch solvent to Ethanol containing 10-20% Acetic Acid . The acetic acid buffers the system, allowing nucleophilic attack while catalyzing the dehydration step.

  • Water Removal: The reaction produces 2 equivalents of water. In reversible systems, water accumulation halts the reaction.

    • Action: Add molecular sieves (

      
      ) or use a Dean-Stark trap if refluxing in toluene.
      
Q2: I am getting a mixture of Regioisomers (1,3- vs 1,5-substituted). How do I control this?

Diagnosis: Knorr synthesis on unsymmetrical 1,3-dicarbonyls is governed by the battle between Sterics and Electronics .[1]

The Science: Hydrazine is a dinucleophile. The terminal


 attacks the most electrophilic carbonyl first.
  • Steric Control: The hydrazine attacks the less hindered carbonyl.[1]

  • Electronic Control: The hydrazine attacks the more electron-deficient carbonyl (e.g., near a

    
     group).
    

Corrective Actions:

  • Solvent Switch (The Fluorine Effect): Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a strong hydrogen-bond donor that can activate specific carbonyls and alter the transition state energy, often flipping regioselectivity ratios from 1:1 to >95:5 [1].

  • Stepwise Control: Do not mix everything at once.

    • Form the enamine/hydrazone at low temperature (

      
      C) to favor kinetic control.
      
    • Heat to reflux to induce cyclization.

Part 2: The Chalcone Route ( -Unsaturated Ketones)

Q3: LCMS shows the correct mass for the "Dihydro" product, but I want the aromatic Pyrazole. What happened?

Diagnosis: You have formed a Pyrazoline intermediate.[2] This is a common "false positive" for reaction completion.

The Mechanism: The reaction of hydrazine with a chalcone is a Michael addition followed by cyclization. This yields a Pyrazoline (non-aromatic,


 carbon present). To get the Pyrazole, you must oxidize  the ring (remove 2 hydrogens).

Self-Validating Check:

  • NMR Test: Look for a chiral proton signal (dd) around 3.0–5.0 ppm in

    
     NMR. If present, you have the pyrazoline. Aromatic pyrazoles do not have 
    
    
    
    ring protons.

The Fix (Oxidative Aromatization): Do not discard the product. Treat the crude pyrazoline with an oxidizing agent:

  • Aerobic: Stir in DMSO at

    
    C open to air (slow).
    
  • Chemical: Add DDQ (1.1 equiv) or

    
     (catalytic)  in THF/Reflux. This drives the reaction to the aromatic pyrazole immediately [2].
    

Part 3: Visualizing the Troubleshooting Logic

Workflow 1: Diagnostic Decision Tree

Caption: A logic gate for diagnosing stalled pyrazole syntheses based on intermediate analysis.

PyrazoleTroubleshooting Start Reaction Stalled / Low Yield CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS MassPlus2 Mass = Expected + 2 Da (Pyrazoline) CheckLCMS->MassPlus2 Chalcone Route Hydrazone Mass = Hydrazone Intermediate (Cyclization Failed) CheckLCMS->Hydrazone Knorr Route IsomerMix Mixture of Regioisomers CheckLCMS->IsomerMix Oxidize Solution: Add Oxidant (DDQ, I2, or Air/DMSO) MassPlus2->Oxidize AcidCheck Check pH / Conditions Hydrazone->AcidCheck SolnAcid Solution: Add AcOH (Acid Catalysis needed) AcidCheck->SolnAcid pH neutral/basic SolnWater Solution: Remove Water (Dean-Stark / Sieves) AcidCheck->SolnWater pH acidic but stalled SolnHFIP Solution: Switch Solvent to HFIP or use Lewis Acid IsomerMix->SolnHFIP

Workflow 2: The Knorr Mechanism & Failure Points

Caption: Mechanistic pathway showing where the reaction stalls (Hydrazone trap) and how pH influences the rate-determining step.

KnorrMechanism Reactants 1,3-Diketone + Hydrazine Attack Nucleophilic Attack Reactants->Attack Hydrazone Hydrazine Intermediate (Stable Trap) Attack->Hydrazone Hydrazone->Reactants Reversible (Water) Cyclization Cyclization (Rate Determining Step) Hydrazone->Cyclization Requires Acid Cat. (H+) Dehydration - H2O Cyclization->Dehydration Product Pyrazole Product Dehydration->Product

Part 4: Comparative Data & Conditions

The choice of solvent and catalyst dramatically alters the yield and regioselectivity. The table below summarizes optimized conditions for difficult substrates.

Reaction TypeSubstrate ChallengeRecommended ConditionTypical YieldMechanism of Improvement
Knorr Sterically hindered diketonesEthanol + HCl (cat.) 85-95%Acid catalysis lowers activation energy for cyclization.
Knorr Regioselectivity (F-groups)HFIP (Hexafluoroisopropanol) >90% (single isomer)H-bonding network of HFIP activates specific carbonyls [1].
Chalcone Pyrazoline "Stalling"

(10 mol%) / DMSO
80-90%Iodine acts as a mild Lewis acid and oxidant for aromatization [2].
Green Low Solubility SubstratesWater + Surfactant (e.g., SDS) 75-85%Hydrophobic effect accelerates reaction in micelles ("On-Water" effect) [3].

Part 5: Standardized Protocol (The "Fail-Safe" Method)

Application: General synthesis of 3,5-disubstituted pyrazoles from 1,3-diketones.

  • Dissolution: Dissolve 1,3-diketone (

    
     equiv) in Ethanol (
    
    
    
    M).
  • Buffering: Add Acetic Acid (

    
     mol%). Note: Do not use strong mineral acids (HCl) initially unless the substrate is very unreactive.
    
  • Addition: Add Hydrazine Hydrate (

    
     equiv) dropwise at 
    
    
    
    C.
    • Why? Low temp favors kinetic control and prevents oligomerization.

  • Monitoring: Stir at RT for 1 hour. Check LCMS.

    • If Hydrazone is seen: Heat to reflux (

      
      C) for 2-4 hours.
      
  • Workup: Cool to

    
    C. The pyrazole often precipitates. If not, remove solvent and recrystallize from Ethanol/Water.
    

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorine in heterocycles: Regioselectivity in the synthesis of fluorinated pyrazoles." Chem. Rev., 2011.

  • Oxidative Aromatization: Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[3]

  • Green Synthesis: Eftekhari-Sis, B., et al. "Pyrazoles as privileged scaffolds in synthesis: Recent advances in green chemistry approaches." Current Organic Chemistry, 2020.

Sources

Optimization

Technical Support Center: Metal Impurity Removal from Pyrazole-Pyrrolidine Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-pyrrolidine scaffolds. This guide provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-pyrrolidine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of removing metal impurities from your synthetic compounds. Residual metals, often originating from catalysts used in synthesis, can compromise downstream applications, biological activity, and regulatory compliance.[1] This resource is designed to provide you with the expertise and practical methodologies to ensure the highest purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal impurities encountered in the synthesis of pyrazole-pyrrolidine scaffolds and what are their sources?

A1: The synthesis of pyrazole and pyrrolidine rings frequently employs transition-metal-catalyzed reactions.[2][3][4][5] Consequently, the most common metallic impurities are residues from these catalysts. These include:

  • Palladium (Pd): Widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds, which are often key steps in assembling complex pyrazole-pyrrolidine structures.[6][7]

  • Rhodium (Rh): Utilized in catalytic hydrogenations, hydroaminations, and cycloaddition reactions.[2][3]

  • Ruthenium (Ru): Employed in metathesis and hydrogenation reactions.[4]

  • Copper (Cu): Used in click chemistry (azide-alkyne cycloadditions), C-N bond formation, and as a catalyst in some pyrazole synthesis methods.[2][3]

  • Nickel (Ni), Iron (Fe), and other earth-abundant metals: Increasingly explored as more sustainable alternatives to precious metal catalysts.[8][9]

These impurities can exist in various forms, including elemental metal (e.g., colloidal palladium), salts, or organometallic complexes.[6][10]

Q2: Why is it crucial to remove these metal impurities?

A2: Residual metal catalysts can have significant negative impacts:

  • Patient Safety: Many heavy metals are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by agencies like the FDA and EMA.[11][12] For instance, the permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[1]

  • Interference with Downstream Chemistry: Residual metals can poison catalysts in subsequent synthetic steps, leading to failed or low-yielding reactions.[8]

  • Assay Interference: Metal impurities can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[7][13]

  • Compound Stability: The presence of metals can catalyze the degradation of the final compound, affecting its shelf life.

Q3: What are the primary strategies for removing metal impurities?

A3: There are three main approaches to metal impurity removal, which can be used individually or in combination:

  • Adsorption/Scavenging: This involves the use of solid-supported materials with functional groups that chelate or bind to the metal, which is then removed by simple filtration.[1][14] Activated carbon is also a common adsorbent.[6]

  • Chromatography: Purification by column chromatography on silica gel or other stationary phases can effectively remove metal impurities, although its efficacy can be variable.[7][10]

  • Crystallization: Recrystallization of the final compound can be a highly effective method for purification, as the metal impurities often remain in the mother liquor.[8][15]

The choice of method depends on the specific metal, its oxidation state, the properties of the pyrazole-pyrrolidine scaffold, and the desired level of purity.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your pyrazole-pyrrolidine compounds.

Issue 1: High levels of palladium remain after silica gel chromatography.
  • Symptoms:

    • Residual palladium levels >100 ppm as determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]

    • A faint grey or black coloration of the purified compound, suggesting colloidal palladium.

  • Potential Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Strong Metal-Ligand Complexation The nitrogen atoms in the pyrazole and pyrrolidine rings can act as ligands, forming stable complexes with palladium that co-elute with your product.[1] Solution: Before chromatography, consider a pre-treatment step. Dissolve the crude product in a suitable solvent and add a competing ligand like thiourea or a metal scavenger. Stir for several hours, filter, and then proceed with chromatographic purification.
    Formation of Colloidal Palladium Some reaction conditions can lead to the formation of palladium(0) nanoparticles, which can be difficult to remove by standard chromatography. Solution: A simple and often effective method is to filter the reaction mixture through a pad of Celite® before work-up and purification.[10] For more stubborn cases, treatment with a thiol-based scavenger can be effective at capturing these species.[1]
    Inappropriate Solvent System The solvent system used for chromatography may not be optimal for separating the palladium species from your compound. Solution: Experiment with different solvent systems. A more polar eluent might help to retain the polar metal complexes on the silica gel.
Issue 2: Metal scavenger treatment is ineffective.
  • Symptoms:

    • Little to no reduction in metal content after treatment with a scavenger.

    • Significant loss of the desired product along with the scavenger.

  • Potential Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Incorrect Scavenger Selection The efficacy of a scavenger is highly dependent on the oxidation state of the metal. For example, thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[1] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, phosphine).[14] See the "Metal Scavenger Selection Guide" table below for recommendations.
    Suboptimal Scavenging Conditions Temperature, time, and solvent can all impact scavenger performance. Solution: Increase the temperature (e.g., to 40-60 °C) and extend the reaction time (e.g., 12-24 hours) to improve kinetics.[6] Ensure vigorous stirring to maximize contact between the scavenger and the dissolved metal species.[1]
    Non-specific Binding of Product Your pyrazole-pyrrolidine scaffold may have functional groups that bind to the scavenger, leading to product loss. Solution: Use a minimal amount of the scavenger (start with a few equivalents relative to the metal content). If product loss is still an issue, consider a different type of scavenger or an alternative purification method like crystallization.
Issue 3: Recrystallization fails to remove metal impurities.
  • Symptoms:

    • The recrystallized product still contains unacceptable levels of metal impurities.

    • The metal appears to co-crystallize with the product.

  • Potential Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Inclusion in the Crystal Lattice In some cases, metal complexes can be incorporated into the crystal lattice of the product, making removal by simple recrystallization difficult.[16] Solution: Combine methods. Perform a scavenger treatment or activated carbon wash before the final recrystallization step. This will remove the bulk of the metal, preventing its inclusion in the crystal lattice.
    Poor Solvent Choice The chosen solvent system may not provide a sufficient difference in solubility between your product and the metal impurities at different temperatures. Solution: Screen a variety of solvents or solvent mixtures for recrystallization. The ideal system will fully dissolve your compound and the impurity at high temperatures, but your compound will have very low solubility upon cooling, while the impurity remains in solution.

Experimental Protocols & Data

Protocol 1: General Procedure for Metal Scavenging
  • Dissolution: Dissolve the crude pyrazole-pyrrolidine compound in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of 10-100 mg/mL.

  • Scavenger Addition: Add the selected solid-supported metal scavenger (typically 5-10 equivalents relative to the residual metal content).

  • Agitation: Stir the mixture vigorously at room temperature or elevated temperature (40-60 °C) for 2-24 hours. Monitor the progress by taking small aliquots of the solution and analyzing for metal content.

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter through a syringe filter or a small plug of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the final product for residual metal content using ICP-MS.[1]

Data Summary: Metal Scavenger Selection Guide
Scavenger Functional GroupCommon Scavenger NamePrimary Target MetalsKey Considerations
Thiol Si-Thiol, MP-ThiolPd, Ru, Rh, CuHighly effective for a broad range of metals, particularly in the +2 oxidation state.[6]
Thiourea Si-ThioureaPd, Ru, RhGood for scavenging a variety of palladium species.
Triamine Si-TrisaminePd, Ru, Rh, CuEffective for metals that can be chelated by polyamines.
Trimercaptotriazine (TMT) Si-TMT, MP-TMTPd, Pt, Ru, Rh, Hg, AgA very high-affinity scavenger, often considered a "universal" choice for precious metals.[14][16]
Protocol 2: Optimized Recrystallization for Metal Removal
  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature but high solubility when hot.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (like colloidal metal), perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Decision Tree for Metal Removal Strategy

This diagram provides a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Metal_Removal_Workflow start Crude Pyrazole-Pyrrolidine Product is_solid Insoluble Solids Present? start->is_solid check_metal Analyze for Residual Metal (ICP-MS) is_high Metal > 100 ppm? check_metal->is_high scavenge Metal Scavenger Treatment is_high->scavenge Yes chromatography Column Chromatography is_high->chromatography No is_solid->check_metal No celite_filter Filter through Celite® is_solid->celite_filter Yes scavenge->chromatography combine_methods Combine Scavenging/ Crystallization scavenge->combine_methods recrystallize Recrystallization chromatography->recrystallize final_product Purified Product (<10 ppm Metal) recrystallize->final_product recrystallize->combine_methods celite_filter->check_metal

Caption: A decision-making workflow for metal impurity removal.

Metal Scavenging Process Overview

This diagram illustrates the general steps involved in a typical metal scavenging process.

Scavenging_Process cluster_workflow Scavenging Workflow step1 1. Dissolve Crude Product (with Metal Impurity) step2 2. Add Solid-Supported Scavenger step1->step2 step3 3. Stir (Heat Optional) 2-24h step2->step3 step4 4. Filter to Remove Scavenger-Metal Complex step3->step4 step5 5. Concentrate Filtrate step4->step5 step6 Purified Product step5->step6

Caption: Step-by-step overview of the metal scavenging protocol.

References

  • Metal-mediated synthesis of pyrrolines. RSC Advances.
  • Crystallization process guide | industrial use. ANDRITZ GROUP.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Metal Control Strategy in Drug Development: The Importance of Getting It Right.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations. Analytical and Bioanalytical Electrochemistry.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evalu
  • palladium-catalyzed heterocycle synthesis
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. Benchchem.
  • Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery M
  • Guideline on the specification limits for residues of metal c
  • (PDF) Efficiency of Nanocellulose Crystals for Heavy Metal Ions Removal in Aqueous Solutions: A Systematic Review.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Metal Scavenger Guide. Sopachem.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Analysis of residual catalysts in pharmaceuticals. secrets of science – magazine.
  • What Is Metal Crystalliz
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
  • Approaching Elemental Impurity Analysis | Pharmaceutical Technology.
  • How can i remove palladium Pd catalyst easily?.
  • Metal Scavengers: An alternative to recrystalliz
  • 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
  • Analytical techniques to identify metallic contaminants. Pharmabiz.com.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd..
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Metal Scavengers. Biotage.
  • Recrystalliz
  • Identification and profiling of impurities in Pharmaceuticals.
  • SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES. FUJIFILM Wako Chemicals.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.

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Reference Data & Comparative Studies

Validation

Part 1: Deconstructing the ¹H NMR Spectrum: Predictions and Challenges

An In-Depth Guide to the Structural Elucidation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: A Comparative Analysis of 1H NMR and Complementary Techniques For researchers and professionals in drug development, the unambig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: A Comparative Analysis of 1H NMR and Complementary Techniques

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the discovery pipeline. The heterocyclic scaffold, 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, presents a fascinating case study in structural analysis. Its combination of an electron-deficient, aromatic pyrazole ring and a flexible, aliphatic pyrrolidine moiety gives rise to a nuanced spectroscopic profile.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule. Moving beyond a simple data sheet, we will explore the causal factors behind the expected spectral features, anticipate common challenges such as tautomerism and signal broadening, and present a validated, multi-technique workflow for complete structural verification. This comparative approach, integrating 1D and 2D NMR with orthogonal methods, ensures the highest degree of scientific integrity and confidence in your results.

The ¹H NMR spectrum is the initial and most informative tool for the structural analysis of organic molecules. For 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, we can predict a distinct set of signals based on the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The structure contains several unique proton environments, each with an expected chemical shift (δ) range and splitting pattern. These predictions are derived from established principles and data from analogous structures.[1][2][3]

Proton Label Substructure Expected δ (ppm) Multiplicity Rationale & Key Considerations
H-5 Pyrazole Ring8.0 - 9.0Singlet (s)Strongly deshielded by the adjacent N-atom and the powerful electron-withdrawing nitro group at C-4.[4][5]
N1-H Pyrazole Ring10.0 - 14.0Broad Singlet (br s)Characteristic of pyrazole N-H protons. Broadening is due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[6] Its position is highly solvent-dependent.
Pyrrolidine N-H Pyrrolidine Ring1.5 - 4.0Broad Singlet (br s)Also subject to exchange broadening. Its chemical shift can vary significantly based on solvent and concentration.
H-3' Pyrrolidine Ring3.5 - 4.5Multiplet (m)Methine proton at the junction of the two rings. Deshielded by the pyrazole ring and coupled to four adjacent protons on C-2' and C-4'.
H-2', H-5' Pyrrolidine Ring3.0 - 4.0Multiplet (m)Diastereotopic protons adjacent to the pyrrolidine nitrogen. Their chemical shifts and coupling patterns will be complex.
H-4' Pyrrolidine Ring2.0 - 3.0Multiplet (m)Methylene protons adjacent to the C-3' methine.
Key Analytical Challenges & Advanced NMR Solutions

A simple 1D ¹H NMR spectrum may present ambiguities. Expertise lies in anticipating and resolving these challenges with advanced techniques.

1. Annular Tautomerism: Pyrazoles unsubstituted at the N-1 position can exist as two rapidly interconverting tautomers. This exchange can be slow on the NMR timescale, especially at lower temperatures, resulting in the appearance of two distinct sets of signals for each tautomer.[6]

  • Causality: The proton on the pyrazole nitrogen can reside on either N1 or N2, leading to two different constitutional isomers in equilibrium.

  • Solution: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive method to study this dynamic process. As temperature increases, the rate of exchange increases, causing the distinct signals of the two tautomers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal set.[6] Conversely, lowering the temperature can resolve averaged signals into two distinct sets.

2. Exchangeable Protons (N-H): The two N-H protons (one on the pyrazole, one on the pyrrolidine) often appear as broad signals that can be difficult to assign with certainty.

  • Causality: These acidic protons can exchange with each other and with trace amounts of water in the deuterated solvent, leading to signal broadening.[6]

  • Solution: D₂O Exchange Experiment: Adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause the N-H signals to diminish or disappear completely. This is because the protons are replaced by deuterium atoms, which are not observed in ¹H NMR. This is a simple and conclusive method for identifying N-H (or O-H) protons.

Diagram of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole with Proton Labeling

Caption: Labeled structure of the target molecule.

Part 2: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is powerful, relying on it alone for a molecule of this complexity is insufficient for rigorous, publication-quality characterization. A multi-faceted approach is the gold standard.

The Limitations of 1D NMR and the Power of 2D NMR

For the pyrrolidine ring, severe signal overlap in the 1D ¹H spectrum is almost certain. Assigning the diastereotopic protons at C-2', C-4', and C-5' and definitively linking them to their corresponding carbons is nearly impossible without 2D NMR.

Technique Objective Application to Target Molecule
¹³C NMR Identify all unique carbon environments.Confirms the presence of 7 unique carbons (2 aromatic C-H, 2 aromatic quaternary, 1 aliphatic C-H, 2 aliphatic C-H₂). Helps identify the quaternary C-3 and C-4 of the pyrazole.
COSY Identifies proton-proton (¹H-¹H) couplings.Crucial for tracing the spin systems within the pyrrolidine ring, establishing the connectivity from H-2' through H-3' to H-4'.[6]
HSQC Correlates protons to their directly attached carbons (¹H-¹³C one-bond).Unambiguously assigns each proton signal to its corresponding carbon signal, resolving all overlap from the 1D spectrum.[6]
HMBC Shows long-range proton-carbon (¹H-¹³C) couplings (2-4 bonds).The key experiment for connecting the fragments. It will show correlations from the pyrrolidine H-3' to the pyrazole carbons (C-3 and C-4), and from the pyrazole H-5 to pyrazole carbons (C-3 and C-4), thus cementing the entire molecular structure.[6]
Orthogonal Verification: Mass Spectrometry and X-ray Crystallography

NMR provides the structural map, but orthogonal techniques validate the fundamental formula and spatial arrangement.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition (molecular formula). It is a mandatory validation step to ensure the correct molecule has been synthesized.

  • Single-Crystal X-ray Crystallography: Considered the "gold standard" for structural elucidation, this method provides an unambiguous, three-dimensional model of the molecule's structure in the solid state. If a high-quality crystal can be grown, it can definitively confirm connectivity, identify tautomeric forms present in the crystal lattice, and reveal stereochemistry.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
1D ¹H NMR Proton environments, multiplicity, integration.Fast, sensitive, provides initial structural overview.Signal overlap, ambiguity in complex regions.
2D NMR Connectivity (¹H-¹H and ¹H-¹³C).Unambiguous assignment of all atoms, resolves overlap.Requires more instrument time and expertise.
HRMS Exact mass and molecular formula.High accuracy, confirms elemental composition.Provides no information on connectivity or isomerism.
X-ray Absolute 3D structure.Definitive, "gold standard" proof of structure.Requires a suitable single crystal, which can be difficult to obtain.

Part 3: Recommended Analytical Workflow & Experimental Protocols

A logical, tiered approach ensures efficient and complete characterization.

Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 In-Depth NMR Analysis cluster_2 Final Confirmation A 1. Synthesized Compound B 2. 1D ¹H & ¹³C NMR A->B C 3. HRMS B->C D 4. 2D NMR (COSY, HSQC, HMBC) C->D E 5. D₂O Exchange D->E F 6. VT-NMR (if needed) E->F G 7. Data Integration & Assignment F->G H 8. X-ray Crystallography (Optional Gold Standard) G->H I Unambiguous Structure Confirmed G->I H->I

Caption: A validated workflow for structural confirmation.

Experimental Protocols

Protocol 1: Standard ¹H NMR and D₂O Exchange

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons) in a clean NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum using appropriate instrument parameters.

  • D₂O Exchange: Remove the NMR tube, add one drop (~20 µL) of deuterium oxide (D₂O), cap the tube, and shake vigorously for 1 minute to ensure thorough mixing.

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H protons should be significantly reduced or absent.[6]

Protocol 2: 2D NMR Suite (COSY, HSQC, HMBC)

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (~15-20 mg) can improve the signal-to-noise ratio for less sensitive experiments like HMBC.

  • COSY Acquisition: Select a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments). Ensure the spectral width in both dimensions covers all proton signals.

  • HSQC Acquisition: Select a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3'). This will not only correlate CHn protons to their carbons but will also differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).

  • HMBC Acquisition: Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf'). This experiment typically requires a longer acquisition time than HSQC to achieve good signal-to-noise for the multi-bond correlations.

  • Data Processing & Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to build the molecular structure piece by piece.

Conclusion

The structural elucidation of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole is a prime example of modern analytical chemistry, requiring more than a single spectrum for a definitive answer. While a ¹H NMR spectrum provides the initial blueprint, it is the strategic application of advanced 1D techniques (VT-NMR, D₂O exchange), the comprehensive connectivity information from a suite of 2D NMR experiments (COSY, HSQC, HMBC), and the orthogonal validation from HRMS that together form a self-validating system. This integrated workflow empowers researchers to move forward with absolute confidence in the structure and integrity of their novel compounds.

References

  • Benchchem.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Semantic Scholar.
  • The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.
  • ResearchGate. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Asian Journal of Chemistry.
  • Chemistry Steps. NMR Chemical Shift Values Table.

Sources

Comparative

HPLC Method Development Guide: 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Purity

Executive Summary & Molecule Analysis Objective: Develop a robust, stability-indicating HPLC method for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole , a polar, amphoteric intermediate often used in kinase inhibitor synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Objective: Develop a robust, stability-indicating HPLC method for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole , a polar, amphoteric intermediate often used in kinase inhibitor synthesis.[1]

The Challenge: This molecule presents a "perfect storm" for chromatographic difficulties:

  • High Polarity: The pyrrolidine ring and nitro group lower the LogP, causing poor retention on standard C18 columns.

  • Amphoteric Nature:

    • Basic Center: Pyrrolidine nitrogen (

      
      ). At acidic pH, this is protonated (
      
      
      
      ), leading to severe secondary interactions (tailing) with residual silanols.[1]
    • Acidic Center: The 4-nitro-pyrazole proton (

      
      ).[1] The electron-withdrawing nitro group increases the acidity of the pyrazole ring.
      
  • UV Detection: The nitro-pyrazole chromophore allows detection, but the wavelength must be optimized to avoid solvent cut-off interference.[1]

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 182.18 g/mol Small molecule; fast diffusion.[1]

(Base)
~10.5 (Pyrrolidine)Cationic at pH < 9. Causes tailing on silica.[1]

(Acid)
~9.6 (Pyrazole-NO2)Anionic at pH > 10.[1]
LogP < 1.0 (Hydrophilic)Elutes near void volume (

) on C18.

~315 nmDistinctive; allows high-sensitivity detection.[1]

Comparative Methodology: Selecting the Right Mode

We evaluated three distinct chromatographic approaches to solve the retention and tailing issues. The data below is derived from experimental design principles applied to this specific chemotype.

Comparison of Chromatographic Modes
FeatureMethod A: Traditional C18 Method B: HILIC Method C: High pH Hybrid C18 (Recommended)
Stationary Phase Standard Silica C18 (3.5 µm)Bare Silica or AmideHybrid Ethyl-Bridged C18 (e.g., BEH/CSH)
Mobile Phase pH Acidic (0.1% Formic Acid, pH 2.[1]7)Neutral/Acidic (Ammonium Acetate)Basic (10 mM Ammonium Bicarbonate, pH 10)
Retention (

)
0.4 (Poor)4.5 (Strong)3.2 (Optimal)
Tailing Factor (

)
2.4 (Fail)1.2 (Pass)1.05 (Excellent)
MS Compatibility ExcellentGoodExcellent
Robustness Low (Dewetting risk)Medium (Hydration layer sensitivity)High
Experimental Data Summary (Simulated for Comparison)

Conditions: Flow 1.0 mL/min, Column Temp 40°C, Injection 5 µL.

ParameterMethod A (Low pH C18)Method C (High pH Hybrid)Status
Retention Time (

)
1.2 min (Void interference)5.8 minMethod C Wins
Peak Width (

)
Broad (Tailing)SharpMethod C Wins
Resolution (

) from Impurity A
0.8 (Co-elution)2.5 (Baseline)Method C Wins

Detailed Protocol: The "High pH" Solution

Why this works: At pH 10 , the pyrrolidine amine (


) exists in an equilibrium between its charged and neutral states. By deprotonating a significant fraction of the amine, we eliminate the strong ionic interaction with silanols that causes tailing. Furthermore, the neutral amine is more hydrophobic, significantly increasing retention on the C18 chain.

Crucial Note: You MUST use a "Hybrid" particle column (e.g., Waters XBridge, BEH, or Agilent PLRP-S).[1] Standard silica columns will dissolve at pH 10.[1]

Step-by-Step Method Parameters

1. Instrumentation:

  • HPLC/UHPLC System with Binary Pump.[1]

  • PDA/UV Detector (or QDa/MS for impurity ID).

2. Column:

  • Type: Hybrid C18 (Ethylene Bridged Hybrid) or CSH (Charged Surface Hybrid).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 100 x 2.1 mm, 1.7 µm for UHPLC).[1]

  • Temperature: 40°C (Improves mass transfer for amines).[1]

3. Mobile Phase Preparation:

  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.[1]

    • Why Bicarbonate? It buffers well at pH 10 and is volatile (MS compatible).

  • Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).[1]

4. Gradient Program:

Time (min) % A (Buffer) % B (ACN) Curve
0.0 95 5 Initial
1.0 95 5 Isocratic Hold
10.0 40 60 Linear Gradient
12.0 5 95 Wash
12.1 95 5 Re-equilibration

| 16.0 | 95 | 5 | End |

5. Detection:

  • Wavelength: 315 nm (Primary), 254 nm (Secondary).[1]

  • Bandwidth: 4 nm.[1]

Visual Workflows

Diagram 1: Column Selection Decision Tree

This logic flow ensures you select the correct stationary phase based on the analyte's specific basicity and polarity.

ColumnSelection Start Start: Polar Basic Analyte (Pyrrolidine-Pyrazole) Q1 Is the analyte retained on C18 at pH 3? Start->Q1 Fail1 No (Elutes in Void) Q1->Fail1 k < 1.0 Pass1 Yes Q1->Pass1 k > 2.0 Decision1 Switch to High pH (pH 10) Requires Hybrid Particle Fail1->Decision1 Preferred Decision2 Switch to HILIC (Amide/Silica) Fail1->Decision2 Alternative Q2 Check Peak Shape (Tailing) Pass1->Q2 Tail Tailing > 1.5 Q2->Tail Good Tailing < 1.2 Q2->Good Tail->Decision1 Final Use Standard C18 Good->Final Result Hybrid C18 @ pH 10 (High Retention, Sharp Peaks) Decision1->Result Robust Method

Caption: Decision tree for selecting the optimal stationary phase for polar basic heterocycles.

Diagram 2: The High pH Mechanism

Visualizing why the High pH method succeeds where Acidic pH fails.

Mechanism cluster_acid Acidic pH (2.7) cluster_base Basic pH (10.0) A1 Analyte: Protonated (NH2+) Highly Polar A3 Interaction: Ionic Attraction Result: TAILING A1->A3 A2 Silanol: Ionized (Si-O-) (Depending on silica type) A2->A3 B1 Analyte: Neutral/Free Base More Hydrophobic B3 Interaction: Hydrophobic (C18) Result: SHARP PEAK B1->B3 B2 Hybrid Surface: Stable Resists Dissolution B2->B3

Caption: Mechanistic comparison of analyte behavior at Acidic vs. Basic pH.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent incompatibility.[1]Dissolve sample in the starting mobile phase (5% ACN / 95% Buffer). Do not use 100% MeOH.
Drifting Retention pH instability or column aging.[1]Ensure buffer is fresh (Bicarbonate loses

over time).[1] Verify pH meter calibration.
High Backpressure Salt precipitation.Ensure the mixing point of Buffer/Organic does not exceed solubility limits (usually safe <90% ACN for 10mM salts).
Ghost Peaks Contaminated Mobile Phase.[1]Use LC-MS grade water and salts.[1] Filter buffer through 0.2 µm membrane.[1]

References

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Application Note. Available at: [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of stable bonded silica phases for hydrophilic interaction chromatography. Journal of Chromatography A.

  • Agilent Technologies. Analysis of Basic Compounds using High pH Stable Columns. Technical Guide.[1][2] Available at: [Link]

  • PubChem. 4-nitro-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to the Crystal Structures of 3-Substituted-4-Nitropyrazoles: Implications for Drug Design and Materials Science

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold holds a privileged position. Its derivatives exhibit a wide spectrum of biological activities and energetic properties. The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold holds a privileged position. Its derivatives exhibit a wide spectrum of biological activities and energetic properties. The introduction of a nitro group at the 4-position, coupled with various substituents at the 3-position, profoundly influences the molecule's electronic properties, crystal packing, and intermolecular interactions. This guide provides a comprehensive comparison of the crystal structure data for a series of 3-substituted-4-nitropyrazoles, offering insights into the subtle yet significant impact of these substitutions on the supramolecular architecture. This understanding is paramount for the rational design of novel pharmaceuticals and advanced energetic materials.

The Significance of Crystal Structure in Pyrazole Chemistry

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's bulk properties, including solubility, stability, bioavailability, and detonation performance. For pharmaceutical applications, a stable and predictable crystal form is essential for consistent dosage and efficacy. In the realm of energetic materials, crystal density and intermolecular interactions are critical determinants of performance and sensitivity.[1][2] By systematically analyzing the crystal structures of 3-substituted-4-nitropyrazoles, we can elucidate structure-property relationships that are crucial for targeted molecular engineering.

Comparative Analysis of Crystal Structures

This section delves into a comparative analysis of the crystal structures of several 3-substituted-4-nitropyrazoles, focusing on the influence of the substituent at the 3-position on key crystallographic parameters and intermolecular interactions.

Methodology for Structural Analysis

The crystal structures discussed herein were determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and the identification of non-covalent interactions that govern the crystal packing. For a comprehensive understanding, it is often beneficial to consult the Cambridge Structural Database (CSD), a repository for small-molecule organic and organometallic crystal structures.[3][4]

experimental_workflow analysis analysis end end analysis->end Comparative Guide

Case Study 1: The Influence of a Carboxylic Acid Group (4-Nitropyrazole-3-carboxylic acid)

The presence of a carboxylic acid group at the 3-position introduces a strong hydrogen bond donor and acceptor, significantly influencing the supramolecular assembly. In the crystal structure of 4-nitropyrazole-3-carboxylic acid, the supramolecular arrangement is dominated by strong hydrogen bonds, primarily involving the carboxylate oxygen atoms as acceptors.[5][6] The nitro group also participates as a hydrogen bond acceptor, particularly when a sufficient number of hydrogen bond donors are available in the crystal lattice.[5][6]

Case Study 2: The Role of a Cyano Group (3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan)

A comparative study of 3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan and its analog bearing a cyano group at the 4-position of the pyrazole ring reveals the distinct influence of these substituents.[1] The cyano group is less involved in strong intermolecular bonding compared to the nitro group. This leads to a less dense crystal packing for the cyano-substituted compound.[1] This observation underscores the critical role of the substituent's ability to form strong intermolecular interactions in determining the crystal density, a key parameter for energetic materials.

Case Study 3: The Impact of an Aryl Substituent (5-(3-nitro-1H-pyrazol-4-yl)tetrazole)

In the crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, the asymmetric unit contains two molecules with notable torsion between the pyrazole and tetrazole rings.[2] The crystal packing is characterized by N—H⋯N hydrogen bonds and π-stacking interactions, which create a double-wide molecular chain.[2] Further intermolecular interactions stitch these chains together, forming a robust supramolecular framework.[2] This example highlights how aryl substituents can introduce π-stacking interactions that contribute significantly to the overall crystal stability.

Summary of Crystallographic Data

The following table summarizes key crystallographic data for a selection of 3-substituted-4-nitropyrazoles, illustrating the impact of the 3-substituent on the unit cell parameters and crystal system.

Compound3-SubstituentCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-Nitropyrazole-HTriclinicP-18.0329(11)9.6305(8)9.9036(8)81.560(9)[7]
3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan-C₄H₂N₄O₂ (furazan)OrthorhombicPbca11.9776(7)11.9751(7)25.9920(15)-[1]
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate-COOH (and -Br at C5)MonoclinicP2₁/c7.177(2)95.912(4)[8]
[Cu(dmnpz)]₃ (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole)-CH₃ (and -CH₃ at C5)MonoclinicC2/c20.057(2)13.816(2)7.883(1)95.912(4)[9]

Experimental Protocols

The synthesis and crystallization of 3-substituted-4-nitropyrazoles often involve multi-step procedures. Below are representative protocols based on literature reports.

Synthesis of 4-Nitropyrazole

This "one-pot two steps" method utilizes pyrazole as the starting material.[7]

  • Nitration: Pyrazole is reacted in a fuming nitric acid and oleum system.

  • Reaction Conditions: The optimal molar ratio of fuming nitric acid:oleum:concentrated sulfuric acid:pyrazole is 1.5:3:2.1:1.

  • The reaction is carried out at 50 °C for 1.5 hours.

  • Work-up: The reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration, washed with cold water, and dried.

Synthesis of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan

This synthesis involves the oxidation of an amino precursor.[1]

  • Oxidation: A suspension of 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan and Na₂WO₄·2H₂O is prepared in a mixture of 37% H₂O₂ and 98% H₂SO₄.

  • Reaction Conditions: The mixture is heated to 50 °C and stirred for 3 hours.

  • Work-up: The resulting clear yellow solution is cooled, poured into ice water, and extracted with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed to yield the dinitro product.

  • Crystallization: Good quality single crystals can be grown by slow evaporation of a nitric acid solution at room temperature.[1]

synthesis_logic start Precursor Selection (e.g., Pyrazole, Substituted Pyrazole) nitration Nitration Strategy start->nitration Choice of Nitrating Agent functionalization Substituent Introduction start->functionalization Synthesis of substituted pyrazole first rearrangement Isomerization/Rearrangement nitration->rearrangement Thermal or Acid-catalyzed nitration->functionalization Direct nitration of substituted pyrazole rearrangement->functionalization Introduction of desired 3-substituent functionalization->nitration Nitration as a final step product Target 3-Substituted-4-Nitropyrazole functionalization->product

Conclusion and Future Directions

The crystal structures of 3-substituted-4-nitropyrazoles are governed by a delicate interplay of the electronic nature of the substituents and their ability to participate in various intermolecular interactions, most notably hydrogen bonding and π-stacking. This guide has demonstrated that even subtle changes to the substituent at the 3-position can lead to significant alterations in the crystal packing and density.

Future research should focus on expanding the library of 3-substituted-4-nitropyrazoles with diverse functional groups to establish more comprehensive structure-property relationships. Co-crystallization strategies could also be explored to fine-tune the physicochemical properties of these compounds for specific applications. The insights gained from such studies will undoubtedly accelerate the development of next-generation pharmaceuticals and advanced materials based on the versatile nitropyrazole scaffold.

References

  • Jacimovic, Z. K., Novakovic, S. B., Bogdanovic, G. A., Giester, G., & Tomic, Z. D. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section E: Crystallographic Communications, 75(3), 334-341. [Link]

  • Suponitsky, K. Y., Shkineva, T. K., Dalinger, I. L., & Sheremetev, A. B. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(25), 8863. [Link]

  • Li, Y., Li, H., & Zhang, J. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 23-28. [Link]

  • Ardizzoia, G. A., Brenna, S., LaMonica, G., Maspero, A., & Masciocchi, N. (2002). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 41(24), 6449-6456. [Link]

  • Jacimovic, Z. K., Novakovic, S. B., Bogdanovic, G. A., & Giester, G. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. [Link]

  • Elguero, J., & Claramunt, R. M. (2021). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(60), 14939-14953. [Link]

  • Shkineva, T. K., Suponitsky, K. Y., & Sheremetev, A. B. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 863-867. [Link]

  • Kanishchev, M. I., Korneev, A. V., & Kanishchev, M. I. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1037, 334-343. [Link]

  • Elguero, J., & Claramunt, R. M. (2021). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Repositorio DSpace. [Link]

  • A method for preparing 3,4-dinitropyrazole. (2011).
  • 3-Nitropyrazole. PubChem. (n.d.). [Link]

  • Al-Warhi, T., Al-Dies, A. M., Haukka, M., & El-Emam, A. A. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4983. [Link]

  • Johnson, C. E., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18887-18892. [Link]

  • Wang, Y., & Li, H. (2011). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Vinogradov, V. M., Cherkasova, T. I., Dalinger, I. L., & Shevelev, S. A. (1993). ChemInform Abstract: Nitropyrazoles. Part 5. Synthesis of Substituted 3-Nitro-4-R-pyrazoles (II)-(VI), (VIII), (IX) from 3-Amino-4-pyrazolecarbonitrile (I). ResearchGate. [Link]

  • Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

  • Allen, F. H., Davies, J. E., Galloy, J. J., Johnson, O., Kennard, O., Macrae, C. F., Mitchell, E. M., Mitchell, G. F., Smith, J. M., & Watson, D. G. (1991). The Development of Versions 3 and 4 of the Cambridge Structural Database System. Journal of Chemical Information and Computer Sciences, 31(2), 187-204. [Link]

  • Allen, F. H. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 231-235. [Link]

  • Cambridge Structural Database System. (2024). Chemical Database Service. [Link]

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Comparative

Regioisomer Validation of N-Substituted Pyrazoles: A Comparative Guide to NOESY vs. HMBC

Executive Summary In medicinal chemistry, the N-alkylation of unsymmetrical 3(5)-substituted pyrazoles is a critical transformation that frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the N-alkylation of unsymmetrical 3(5)-substituted pyrazoles is a critical transformation that frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Distinguishing these isomers is non-trivial; their electronic environments are similar, often resulting in indistinguishable 1D


H NMR chemical shifts.

This guide provides a technical comparison of structural validation methods, focusing on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as a rapid, sensitivity-driven alternative to HMBC. We detail the experimental protocols, mixing time optimizations, and logic gates required to unambiguously assign regiochemistry.

Part 1: The Scientific Challenge

The Regioselectivity Problem

Unsubstituted pyrazoles exist in annular tautomerism (moving H between N1 and N2). Upon N-alkylation, this tautomerism is arrested, fixing the substituent in one of two positions relative to the pre-existing group on the carbon ring.

  • 1,3-Isomer (Target A): The new N-substituent is distal to the C-substituent. Sterically favored for bulky electrophiles.

  • 1,5-Isomer (Target B): The new N-substituent is proximal to the C-substituent. Often favored by specific coordination effects or solvent polarity, but sterically congested.

The Analytical Gap: Standard 1D NMR is insufficient.[1] While empirical rules suggest


 is downfield of 

, solvent effects (e.g., DMSO vs.

) can invert these trends, leading to erroneous assignments.

Part 2: Comparative Analysis (NOESY vs. HMBC)

While X-ray crystallography is the absolute standard, it is low-throughput and requires crystalline solids. For solution-state analysis, the two primary competitors are NOESY and HMBC.

Performance Matrix
FeatureNOESY (Through-Space) HMBC (Through-Bond) 1D

H NMR
Mechanism Dipolar coupling (Distance < 5Å)Scalar coupling (

)
Chemical Shift (

)
Sensitivity High (Proton detection)Medium (Requires

abundance)
High
Time Efficiency High (15–40 mins)Medium-Low (1–4 hours)Very High (< 5 mins)
Ambiguity Risk Low (if protons are available)Low (if

are resolved)
High (Solvent dependent)
Sample Req. < 1 mg> 5-10 mg (preferred)< 1 mg
Primary Utility Spatial Confirmation (Is Group A near Group B?)Connectivity (Is N bonded to C?)Purity Check
Why Choose NOESY?

Choose NOESY when:

  • Sample mass is limited: You have <2 mg of product (common in high-throughput screening).

  • Carbon resolution is poor: The

    
     and 
    
    
    
    quaternary carbons have overlapping chemical shifts.
  • Rapid turnover is needed: You need to screen 50 reaction conditions for regioselectivity.

Part 3: Deep Dive – The NOESY Protocol

To validate the structure, we utilize the spatial proximity of the N-substituent (


) to either the Ring Proton (

) or the Ring Substituent (

).
Experimental Setup (Self-Validating System)
  • Solvent:

    
     is preferred over 
    
    
    
    for pyrazoles to prevent line broadening from quadrupolar nitrogen relaxation and to ensure distinct chemical shifts.
  • Concentration: 5–20 mM.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

The Critical Parameter: Mixing Time ( )

The mixing time determines the window for magnetization transfer.

  • Small Molecules (MW < 600):

    
     ms.
    
    • Reasoning: Small molecules tumble fast (short correlation time

      
      ). The NOE buildup is slow and positive. Short mixing times (<300 ms) may yield no signal.
      
  • Medium Molecules (MW 600–1200):

    
     ms.
    
  • Warning: If

    
     is too long (>1s), "spin diffusion" occurs, causing false correlations between distant protons.
    
Data Processing
  • Phasing: Critical. For small molecules, NOE cross-peaks have the opposite sign to the diagonal (diagonal = negative, cross-peaks = positive).[1][2]

  • Zero-Quantum Suppression: Essential to remove artifacts between J-coupled protons (e.g.,

    
     and 
    
    
    
    coupling).

Part 4: Logic & Interpretation (Visualization)

The following diagram illustrates the decision logic for assigning the 1,3- vs 1,5-isomer based on NOESY cross-peaks.

Pyrazole_Assignment cluster_visual Spatial Correlation Logic Start Reaction Product (N-Substituted Pyrazole) NOESY_Exp Run 2D NOESY (Mix Time: 600ms) Start->NOESY_Exp Decision Analyze Cross-Peaks from N-Substituent (N-R') NOESY_Exp->Decision Path_13 Cross-peak to Pyrazolic Proton (H5) Decision->Path_13 Sees Ring H Path_15 Cross-peak to C-Substituent (R) Decision->Path_15 Sees Group R Result_13 Assignment: 1,3-Isomer (Sterically Unhindered) Path_13->Result_13 Result_15 Assignment: 1,5-Isomer (Sterically Congested) Path_15->Result_15 Struct_Note 1,3-Isomer: N-R' is far from R 1,5-Isomer: N-R' is close to R

Figure 1: Decision tree for assigning pyrazole regiochemistry via NOESY. The N-substituent acts as the "observer" of its local environment.

Part 5: Case Study – N-Methylation of 3-Phenylpyrazole

Consider the methylation of 3-phenylpyrazole. You isolate two spots by TLC.

Hypothesis:

  • Isomer A (1,3-dimethyl-5-phenylpyrazole?): No. The starting material is 3-phenylpyrazole. Methylation gives 1-methyl-3-phenyl OR 1-methyl-5-phenyl.

  • Correction:

    • 1,3-Isomer: 1-methyl-3-phenylpyrazole. The Methyl (N1) is adjacent to

      
      .
      
    • 1,5-Isomer: 1-methyl-5-phenylpyrazole. The Methyl (N1) is adjacent to the Phenyl ring (at C5).

Experimental Data (Simulated):

Signal

(ppm)
MultiplicityNOESY Correlation (Isomer 1)NOESY Correlation (Isomer 2)
N-Me 3.95s (3H)Strong cross-peak to

7.80 (

)
Strong cross-peak to

7.40 (Ph-ortho)

6.60dCoupled to

(COSY)
Coupled to

(COSY)

/

7.80dCross-peak to N-MeNo cross-peak to N-Me
Phenyl 7.30-7.50mNo cross-peak to N-MeCross-peak to N-Me
  • Isomer 1 is the 1,3-substituted product. The N-methyl group is spatially close to the pyrazole ring proton (

    
    ).
    
  • Isomer 2 is the 1,5-substituted product. The N-methyl group is spatially close to the phenyl ring protons (ortho-position).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on NOESY mixing times and small molecule parameters).
  • Huang, A., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872.[3] Link

  • López, C., et al. (2010). "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Molecules, 15, 8956-8972.
  • Neuhaus, D., & Williamson, M. P. (2000).[4] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[4] (Foundational theory on NOE distance dependence).

  • Foces-Foces, C., et al. (2000). "N-substituted pyrazoles: 13C GIAO-NMR calculations and X-ray structure." Tetrahedron, 56(18), 2861-2870.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole: Essential Safety and Handling Protocols

As drug development professionals, our work inherently involves navigating the unknown. When handling novel or sparsely documented compounds like 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, a robust safety protocol is not j...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work inherently involves navigating the unknown. When handling novel or sparsely documented compounds like 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, a robust safety protocol is not just a matter of compliance, but the bedrock of scientific integrity and personal well-being. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an analysis of its structural motifs and data from analogous chemical entities.

Hazard Identification: An Evidence-Based Assessment

  • Nitro-Aromatic Pyrazoles: Compounds in this class are consistently documented as causing skin and serious eye irritation[1][2][3]. They are often harmful if swallowed and may cause respiratory irritation[1][3]. The nitro group itself is a well-known structural alert, often associated with potential mutagenicity and other toxicities, necessitating careful handling[4].

  • Pyrrolidine Derivatives: The pyrrolidine moiety, while a common feature in many pharmaceuticals, can also be present in irritant compounds. For instance, 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is known to cause skin, eye, and respiratory irritation[5].

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve engineering and administrative controls that minimize exposure potential from the outset.

  • Engineering Controls: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood. This is non-negotiable and serves to control airborne dust or vapors. Facilities must also be equipped with easily accessible eyewash stations and safety showers[2][6].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Minimize the quantity of the substance in use and storage. Ensure all personnel are trained on the potential hazards and the specific procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory task being performed. The following table summarizes the minimum required PPE.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Nitrile GlovesSafety Glasses with Side ShieldsFlame-Retardant Lab CoatNot generally required
Weighing Solid Compound Double-gloved NitrileTightly-fitting Safety GogglesFlame-Retardant Lab Coat, buttonedN95 Dust Mask (minimum)
Preparing Solutions (Small Scale) Nitrile GlovesTightly-fitting Safety Goggles & Face ShieldFlame-Retardant Lab Coat, buttonedNot required if in a fume hood
Reaction & Work-up Nitrile Gloves (or other resistant glove based on solvents)Tightly-fitting Safety Goggles & Face ShieldFlame-Retardant Lab Coat, buttonedNot required if in a fume hood
Causality Behind PPE Choices:
  • Hand Protection: Disposable nitrile gloves offer good protection for incidental contact[7]. For tasks with a higher risk of splash or prolonged handling, consider gloves with greater chemical resistance. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin[8]. Wash hands thoroughly after any handling task[1][3].

  • Eye and Face Protection: Because analogous compounds are classified as serious eye irritants, protection is critical[2][3]. Tightly fitting safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory to protect against dust and splashes[9][10]. A face shield should be worn over goggles during procedures with a high splash risk, such as when transferring large volumes of solutions[7].

  • Body Protection: A flame-retardant lab coat, fully buttoned, protects the skin on your body and arms from accidental contact[11][12]. Standard cotton/polyester lab coats are not sufficient if flammable solvents are in use.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 dust mask or equivalent respirator is required when weighing the solid material to prevent inhalation of fine particulates[6][13].

PPE_Selection_Workflow cluster_planning Planning Phase cluster_selection PPE Selection Start Assess Task (e.g., Weighing, Solution Prep) Consult Consult SDS of Structural Analogs Start->Consult Controls Confirm Engineering Controls (Fume Hood, Eyewash) Consult->Controls BasePPE Select Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Controls->BasePPE AssessRisk Assess Task-Specific Risk BasePPE->AssessRisk EnhancedPPE Select Enhanced PPE AssessRisk->EnhancedPPE High Risk (Dust, Splash) Goggles Safety Goggles AssessRisk->Goggles Any Liquid/Solid Handling EnhancedPPE->Goggles FaceShield Face Shield EnhancedPPE->FaceShield Splash Hazard Respirator N95 Respirator EnhancedPPE->Respirator Weighing Solid DoubleGlove Double Gloves EnhancedPPE->DoubleGlove Weighing Solid

Caption: PPE Selection Workflow for Handling Hazardous Compounds.

Step-by-Step Handling Protocol: Weighing the Solid Compound

  • Preparation: Don all required PPE for this task (lab coat, double nitrile gloves, safety goggles, N95 respirator).

  • Work Area: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, appropriately sized weigh boat on the balance and tare it.

  • Transfer: Carefully open the container with the 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole. Using a clean spatula, transfer a small amount of the solid to the weigh boat. Avoid generating dust. Keep the stock container opening pointed away from you.

  • Seal and Clean: Securely close the stock container. Gently wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the cloth in the designated solid chemical waste container.

  • Finalize: Once the desired weight is obtained, carefully remove the weigh boat for use in your procedure.

  • Doffing PPE: Remove the outer gloves first. Then remove the respirator, goggles, and lab coat. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure the safety of others.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., weigh boats, gloves, paper towels, silica gel) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, sealed hazardous waste container. The container must be labeled with the full chemical name and approximate concentration. Do not discharge any material containing this compound into the drains[8][9].

  • Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service[1][2][8].

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][10]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1][2]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration[1][6]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[9]. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material, and sweep it into a designated hazardous waste container. For large spills, evacuate the lab and contact your institution's EHS office immediately.

Emergency_Response_Protocol Start Exposure Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest ActionSkin Remove Contaminated Clothing Flush with Water for 15+ min Skin->ActionSkin ActionEye Flush Eyes with Water for 15+ min Remove Contact Lenses Eye->ActionEye ActionInhale Move to Fresh Air Provide Artificial Respiration if Needed Inhale->ActionInhale ActionIngest Rinse Mouth with Water DO NOT Induce Vomiting Ingest->ActionIngest Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical ActionIngest->Medical

Caption: Emergency Response Protocol for Chemical Exposure.

References

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Pesticide use and personal protective equipment. health.vic. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]

  • 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. PubChem. [Link]

  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Nitro-Group-Containing Drugs. ACS Publications. [Link]

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